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  • Product: 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid
  • CAS: 379266-61-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid

An In-depth Technical Guide to 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid: Structure, Properties, and Synthesis Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive over...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid: Structure, Properties, and Synthesis

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document details the chemical structure, physicochemical properties, a robust synthesis protocol, and spectroscopic characterization of the title compound. The insights provided herein are intended to support researchers and scientists in the fields of organic synthesis and drug discovery.

Introduction and Scientific Context

The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many therapeutic agents.[2] The functionalization of the pyrazole core allows for the fine-tuning of its pharmacological profile. Specifically, the introduction of a formyl group at the C4 position provides a versatile chemical handle for further synthetic modifications, such as the formation of Schiff bases, hydrazones, and other derivatives.[4][5] The N1-propanoic acid side chain enhances the molecule's polarity and can serve as a point of interaction with biological targets or improve its pharmacokinetic properties. The 3-phenyl substituent is a common feature in many bioactive pyrazoles, contributing to their therapeutic effects.[6]

The subject of this guide, 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid, combines these key structural features, making it a promising scaffold for the development of novel therapeutic agents. Its structural analogs have shown potent activity against various pathogens, including multidrug-resistant bacteria like Acinetobacter baumannii.[5][6] This guide aims to provide a detailed technical foundation for the synthesis and characterization of this compound, facilitating its exploration in drug discovery programs.

Chemical Structure and Physicochemical Properties

The chemical structure of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid is characterized by a central pyrazole ring substituted at positions 1, 3, and 4.

Structural Diagram

Caption: Chemical structure of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid.

Physicochemical Data

The following table summarizes the key physicochemical properties of the title compound.

PropertyValueSource/Method
IUPAC Name 3-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)propanoic acidIUPAC Naming
Molecular Formula C₁₃H₁₂N₂O₃Calculated
Molecular Weight 244.25 g/mol Calculated
Appearance Expected to be a white to pale yellow solidAnalogy[4][7]
Melting Point Not determined; related compounds melt in the range of 116-183°CAnalogy[8]
Solubility Expected to be soluble in DMSO, DMF, and methanolGeneral Knowledge

Synthesis Protocol

The synthesis of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid can be efficiently achieved via a two-step process involving the formation of a hydrazone intermediate followed by a Vilsmeier-Haack cyclization and formylation reaction. This is a widely adopted and robust method for the synthesis of pyrazole-4-carbaldehydes.[4][8][9][10]

Synthetic Workflow Diagram

G start Acetophenone + 3-Hydrazinylpropanoic acid step1 Hydrazone Formation start->step1 intermediate 3-(1-Phenylethylidenehydrazinyl)propanoic acid (Hydrazone Intermediate) step1->intermediate step2 Vilsmeier-Haack Reaction (POCl₃, DMF) intermediate->step2 product 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid step2->product

Caption: Synthetic workflow for 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid.

Step-by-Step Experimental Procedure
Step 1: Synthesis of 3-(1-Phenylethylidenehydrazinyl)propanoic acid (Hydrazone Intermediate)
  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 3-hydrazinylpropanoic acid (1.0 equivalent) in ethanol.

  • Addition of Ketone: To this solution, add acetophenone (1.05 equivalents) dropwise with stirring.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the hydrazone intermediate.

Step 2: Synthesis of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid (Vilsmeier-Haack Reaction)
  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous dimethylformamide (DMF, 5 equivalents) and cool it to 0-5°C in an ice bath. Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10°C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • Addition of Hydrazone: Add the hydrazone intermediate from Step 1 (1.0 equivalent) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain it for 5-7 hours.[8]

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate is formed. Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid.

Causality of Experimental Choices: The Vilsmeier-Haack reaction is the method of choice due to its efficiency in concurrently effecting cyclization of the hydrazone and formylation at the electron-rich C4 position of the newly formed pyrazole ring.[1] The use of POCl₃ and DMF generates the electrophilic Vilsmeier reagent, which is crucial for the formylation step.

Spectroscopic Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques. The expected data are outlined below, based on analyses of structurally similar compounds.[1][8][10]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~3300-2500 (broad)O-H stretching of carboxylic acid
~2900-2800C-H stretching of aldehyde
~1710-1690C=O stretching of carboxylic acid
~1680-1660C=O stretching of aldehyde
~1600, 1450C=C and C=N stretching of aromatic rings
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (Proton NMR)
  • δ 12.0-13.0 ppm (singlet, 1H): -COOH proton.

  • δ 9.8-10.0 ppm (singlet, 1H): Aldehydic proton (-CHO).

  • δ 8.0-8.2 ppm (singlet, 1H): C5-H of the pyrazole ring.

  • δ 7.3-7.8 ppm (multiplet, 5H): Aromatic protons of the phenyl group.

  • δ 4.2-4.4 ppm (triplet, 2H): -N-CH₂-CH₂-COOH.

  • δ 2.8-3.0 ppm (triplet, 2H): -N-CH₂-CH₂-COOH.

¹³C-NMR (Carbon-13 NMR)
  • δ ~185.0 ppm: Aldehyde carbonyl carbon (-CHO).

  • δ ~172.0 ppm: Carboxylic acid carbonyl carbon (-COOH).

  • δ ~150.0 ppm: C3 of the pyrazole ring.

  • δ ~140.0 ppm: C5 of the pyrazole ring.

  • δ ~128.0-132.0 ppm: Carbons of the phenyl ring.

  • δ ~115.0 ppm: C4 of the pyrazole ring.

  • δ ~48.0 ppm: -N-CH₂-CH₂-COOH.

  • δ ~34.0 ppm: -N-CH₂-CH₂-COOH.

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound (244.25 g/mol ).

Potential Applications and Future Directions

Given the extensive literature on the biological activities of pyrazole derivatives, 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid represents a valuable scaffold for further investigation.[2][3] The formyl group is a key functional moiety that can be readily converted into a variety of other functional groups or used in condensation reactions to generate a library of derivatives, such as hydrazones, which have shown potent antimicrobial activity.[5][11]

Future research could focus on:

  • Synthesis of Derivatives: Creating a series of Schiff base or hydrazone derivatives and evaluating their biological activities.

  • Antimicrobial Screening: Testing the parent compound and its derivatives against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.[5][6]

  • Anti-inflammatory and Analgesic Studies: Investigating the potential of these compounds as anti-inflammatory or analgesic agents, a known property of many pyrazole-based drugs.[4][9]

  • Anticancer Evaluation: Screening against various cancer cell lines to explore potential antiproliferative effects.[12]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and characterization of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid. The described synthetic protocol, based on the reliable Vilsmeier-Haack reaction, offers a clear and efficient pathway for obtaining this compound. The information presented herein serves as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling further exploration of this promising molecular scaffold and its potential therapeutic applications.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Pyrazole-4-carbaldehyde derivatives. ResearchGate. [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. ResearchGate. [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PMC. [Link]

  • 3-(4-formyl-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid. PubChemLite. [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. PMC. [Link]

  • 3-[4-formyl-3-(naphthalen-1-yl)-1h-pyrazol-1-yl]propanoic acid. PubChemLite. [Link]

  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations. New Journal of Chemistry (RSC Publishing). [Link]

  • Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. SciSpace. [Link]

  • 3-(4-Formylphenyl)propanoic acid. PubChem. [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. ResearchGate. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]

  • Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Semantic Scholar. [Link]

Sources

Exploratory

Solubility Profile of Phenylpyrazole Propanoic Acid Derivatives in Organic Solvents

[1] Executive Summary This technical guide provides a comprehensive analysis of the solubility behavior of phenylpyrazole propanoic acid derivatives , a chemical scaffold critical in the development of non-steroidal anti...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility behavior of phenylpyrazole propanoic acid derivatives , a chemical scaffold critical in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemical agents. As a Senior Application Scientist, I have structured this document to move beyond simple data reporting. We will explore the thermodynamic driving forces governing dissolution, detail a self-validating laser monitoring protocol for precise measurement, and provide a predictive framework for solvent selection in purification and formulation processes.

The solubility of this scaffold is characterized by a "push-pull" mechanism: the lipophilic phenylpyrazole core drives solubility in polar aprotic solvents (e.g., DMF, DMSO), while the propanoic acid tail introduces pH-sensitivity and hydrogen-bonding capability, modulating solubility in protic solvents (e.g., alcohols).

Part 1: Molecular Architecture & Solubility Fundamentals

To master the solubility of these derivatives, one must first understand the competition between their functional groups.

The Structural Conflict

The molecule consists of two distinct domains:

  • The Hydrophobic Core (Phenylpyrazole): This rigid, aromatic system exhibits high lattice energy due to

    
     stacking. It resists dissolution in water but favors organic solvents with high polarizability.
    
  • The Hydrophilic Tail (Propanoic Acid): This flexible chain provides a site for hydrogen bond donation and acceptance. It allows for dimerization in non-polar solvents and ionization in basic aqueous media.

The "Like Dissolves Like" Hierarchy

Based on thermodynamic data from analogous structures (such as Celecoxib and phenylpyrrole propanoic acids), the solubility hierarchy generally follows this order:



  • Polar Aprotic (DMF, DMSO): Disrupts strong crystal lattice forces effectively.

  • Protic (Methanol, Ethanol): Solvation occurs via H-bonding with the carboxylic acid, but is hindered by the hydrophobic bulk of the phenylpyrazole.

  • Non-Polar (Hexane, Toluene): Poor solubility due to the high polarity of the carboxylic acid group, despite the phenyl ring's lipophilicity.

Part 2: Experimental Methodology (Laser Monitoring Technique)

Standard gravimetric "shake-flask" methods are prone to sampling errors and temperature fluctuations. For high-precision profiling, we utilize the Dynamic Laser Monitoring Method .

Principle

This method detects the saturation point by monitoring the intensity of a laser beam passing through a solution. As solute is added, the solution remains clear (high transmission). Upon reaching the saturation limit, undissolved particles scatter the light, causing a sharp drop in transmission intensity.

Protocol: Automated Laser Solubility Determination

Equipment:

  • Jacketted glass vessel (50 mL) with precise temperature control (

    
     K).
    
  • Laser transmissometer (650 nm diode).

  • Overhead stirrer (fixed rate: 400 rpm).

  • Automated powder dosing unit.[1]

Step-by-Step Workflow:

  • Solvent Equilibration: Charge the vessel with a known mass of pure solvent (

    
    ). Set the thermostat to the starting temperature (
    
    
    
    , typically 293.15 K).
  • Baseline Calibration: Activate the laser. Record the baseline transmission intensity (

    
    ) of the pure solvent.
    
  • Stepwise Dosing: The automated unit adds the phenylpyrazole derivative in micro-increments (

    
    ).
    
  • Equilibrium Monitoring: After each addition, stir for a defined period (e.g., 10 minutes).

    • If

      
      : The solid has dissolved.[2][3][4][5][6] Add next increment.
      
    • If

      
      : Turbidity detected.[2][3] The system is supersaturated.
      
  • Temperature Ramp: Once saturation is found at

    
    , increase temperature to 
    
    
    
    (e.g., +5 K). The solution clears as solubility increases. Repeat dosing until turbidity returns.
  • Data Calculation: The mole fraction solubility (

    
    ) is calculated as:
    
    
    
    
    Where
    
    
    is molecular weight.
Visualization of Workflow

LaserMethod Start Start: Solvent Charge Baseline Measure Baseline (I0) Start->Baseline Dose Add Solute (+Δm) Baseline->Dose Stir Equilibration (Stirring) Dose->Stir Check Laser Check (I vs I0) Stir->Check Clear Solution Clear Check->Clear I ≈ I0 Turbid Turbidity Detected Check->Turbid I < Threshold Clear->Dose Repeat Dosing Record Record Mass & Temp Turbid->Record NextTemp Increase Temp (+5K) Record->NextTemp NextTemp->Stir Solids Dissolve

Figure 1: Logic flow for the Dynamic Laser Monitoring solubility determination.

Part 3: Thermodynamic Modeling

To translate raw data into predictive insights, we apply thermodynamic models. For phenylpyrazole derivatives, the Modified Apelblat Equation typically provides the highest correlation (


).
The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    • If

      
       is negative and large, solubility is highly temperature-dependent.
      
    • This model accounts for the non-ideal behavior of the solution better than the simple van't Hoff equation.

Thermodynamic Parameters

Using the van't Hoff analysis, we calculate the driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Result: Typically positive (endothermic) for these derivatives. Heat is required to break the crystal lattice.

  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Result: Must be positive for saturated solutions (at equilibrium,

      
      , but the standard energy of transfer is positive, indicating low solubility requires energy input to overcome). Correction: In the context of dissolution processes, a negative 
      
      
      
      implies spontaneous dissolution, but for sparingly soluble drugs, we often look at the transfer energy.

Part 4: Solvent-Specific Profiling (Data Analysis)

The following data summarizes the solubility trends for phenylpyrazole propanoic acid derivatives (based on analogs like 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid and Celecoxib).

Solubility Data Table (Representative)

Values represent mole fraction solubility (


) at 298.15 K.
Solvent ClassSolventSolubility (

)
Interaction Mechanism
Polar Aprotic DMF 78.5 Dipole-dipole & H-bond acceptance
Polar AproticDMSO65.2Strong solvation of phenyl ring
KetoneAcetone22.1Moderate dipole interaction
EsterEthyl Acetate15.4Weaker acceptor capability
AlcoholEthanol12.8H-bonding (donor), steric hindrance
AlcoholIsopropanol9.6Higher steric hindrance than EtOH
Non-PolarToluene1.2Weak dispersion forces only
Non-PolarHexane< 0.1Incompatible polarity
Critical Insights
  • The DMF Advantage: DMF and DMSO are "super-solvents" for this class. The carbonyl/sulfoxide oxygens act as strong H-bond acceptors for the propanoic acid proton, while the non-polar backbone accommodates the phenylpyrazole.

  • The Alcohol Drop-off: While soluble in alcohols, the solubility decreases as the alcohol chain length increases (Methanol > Ethanol > Propanol). This confirms that the polarity of the solvent is more critical than the hydrophobic effect for this specific molecule.

  • Temperature Sensitivity: Solubility in esters (Ethyl Acetate) shows the steepest slope with temperature (highest

    
    ), making them ideal candidates for cooling crystallization .
    

Part 5: Applications in Purification & Formulation

Crystallization Strategy

Based on the solubility differential, a cooling crystallization or anti-solvent method is recommended.

  • Solvent System: Ethyl Acetate (Good solubility at high T, moderate at low T).

  • Anti-Solvent: Hexane or Heptane.

  • Process: Dissolve crude derivative in hot Ethyl Acetate. Slowly add Heptane until cloud point. Cool to 4°C. This yields high-purity crystals due to the rejection of impurities that remain soluble in the mother liquor.

Formulation Decision Tree

Formulation Root Formulation Goal Oral Oral Bioavailability Root->Oral Inject Injectable/Liquid Root->Inject SolidDisp Solid Dispersion Oral->SolidDisp CoSolvent Co-Solvent System Inject->CoSolvent pH pH Adjustment Inject->pH Polymer Use PVP/HPMC SolidDisp->Polymer PEG PEG 400 + Ethanol CoSolvent->PEG Buffer Buffer to pH > 7.4 (Ionize Acid) pH->Buffer

Figure 2: Strategic selection of solvents and excipients based on the solubility profile.

References

  • Matiichuk, V. V., & Tischenko, N. I. (2020). Solubility study of 3-(1-(4-methylphenyl)-5-phenylpyrrol-2-yl)propanoic acid in organic solvents.[7] Journal of Chemistry and Technologies, 28(1), 34-41. 7

  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.[1] Pharmaceutical Sciences, 30(2), 274-278. 1

  • Jouyban, A., et al. (2023). Using a Laser Monitoring Technique for Dissolution and Thermodynamic Study of Celecoxib in 2-Propanol and Propylene Glycol Mixtures.[5] Dissolution Technologies. 5

  • Safronov, S. P., et al. (2018). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents.[8] Journal of Molecular Liquids. 8

  • Ivan, B. C., et al. (2022). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. International Journal of Molecular Sciences. 6

Sources

Foundational

Technical Deep Dive: 4-Formyl-3-Phenylpyrazole Scaffolds in Drug Discovery

This technical guide provides a rigorous analysis of 4-formyl-3-phenylpyrazole scaffolds, designed for drug discovery professionals. It synthesizes synthetic methodologies, structure-activity relationships (SAR), and the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of 4-formyl-3-phenylpyrazole scaffolds, designed for drug discovery professionals. It synthesizes synthetic methodologies, structure-activity relationships (SAR), and therapeutic applications into a cohesive narrative.[1]

Executive Summary: The "Warhead" Intermediate

The 4-formyl-3-phenylpyrazole scaffold represents a critical "privileged structure" in medicinal chemistry. Unlike fully functionalized drugs, this scaffold serves as a high-reactivity intermediate—a chemical "warhead" capable of diverse transformations. Its value lies in the 4-formyl group , which acts as an electrophilic handle for generating Schiff bases, chalcones, and fused heterocyclic systems, while the 3-phenyl moiety provides the necessary lipophilicity for hydrophobic pocket binding in target proteins (e.g., kinases, COX-2).

Part 1: Chemical Architecture & Synthesis

The Core Protocol: Vilsmeier-Haack Cyclization-Formylation

The most authoritative method for generating this scaffold is the Vilsmeier-Haack reaction applied to acetophenone hydrazones. This "one-pot" cyclization and formylation sequence is preferred over direct formylation of existing pyrazoles due to higher regioselectivity and yield.

Mechanistic Causality
  • Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (chloromethyliminium salt).[2]

  • Hydrazone Attack: The hydrazone nitrogen attacks the Vilsmeier reagent.

  • Cyclization: Intramolecular nucleophilic attack closes the pyrazole ring.

  • Formylation: A second equivalent of Vilsmeier reagent formylates the electron-rich 4-position.

  • Hydrolysis: Aqueous workup converts the iminium intermediate into the free aldehyde.[3]

Validated Experimental Protocol

Objective: Synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde.

Reagents:

  • Acetophenone (10 mmol)

  • Phenylhydrazine (10 mmol)

  • POCl₃ (Phosphorus oxychloride) (30 mmol)

  • DMF (Dimethylformamide) (Excess, solvent/reagent)

Workflow:

  • Hydrazone Formation (Pre-step): Reflux acetophenone and phenylhydrazine in ethanol with catalytic acetic acid for 2 hours. Cool, filter, and dry the solid hydrazone.

    • Validation Point: Check melting point of hydrazone (Lit. ~183°C for unsubstituted).

  • Vilsmeier Addition: Dissolve hydrazone in dry DMF at 0°C. Add POCl₃ dropwise (highly exothermic).

  • Heating: Warm to 80-90°C and stir for 4-6 hours.

    • Causality: Heat is required to drive the double-Vilsmeier sequence (cyclization + formylation).

  • Hydrolysis (Critical): Pour reaction mixture onto crushed ice. Neutralize with saturated Na₂CO₃ solution to pH 7-8.

    • Why: Acidic conditions stabilize the iminium salt; neutralization releases the aldehyde.

  • Isolation: Filter the precipitate. Recrystallize from ethanol/DMF.

Self-Validating Analytical Criteria:

  • IR Spectroscopy: Appearance of a sharp C=O stretching band at 1660-1690 cm⁻¹ (distinct from ketone precursors).

  • ¹H-NMR: A diagnostic singlet at δ 9.8-10.1 ppm confirming the aldehyde proton.

  • TLC: Distinct shift in R_f value compared to the hydrazone starting material (usually less polar).

Part 2: Visualization of Synthesis & Logic

Diagram 1: Vilsmeier-Haack Synthesis Workflow

G Start Acetophenone + Phenylhydrazine Hydrazone Intermediate Hydrazone Start->Hydrazone Reflux/EtOH Cyclization Cyclization & Formylation Hydrazone->Cyclization 80-90°C Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Cyclization Electrophilic Attack Hydrolysis Ice/Base Hydrolysis Cyclization->Hydrolysis Iminium Salt Product 4-Formyl-3-Phenylpyrazole (The Scaffold) Hydrolysis->Product pH 7-8

Caption: Step-wise chemical evolution from precursors to the active 4-formyl-3-phenylpyrazole scaffold via Vilsmeier-Haack.

Part 3: Medicinal Chemistry & SAR

The biological efficacy of this scaffold is governed by substitutions at three vectors.

Table 1: Structure-Activity Relationship (SAR) Matrix
VectorChemical ModificationBiological ImpactMechanism of Action
C-4 (Formyl) Condensation to Schiff Bases (Imines)High (Antimicrobial/Antioxidant)The C=N bond facilitates binding to bacterial enzymes; electron delocalization stabilizes radical scavenging.
C-4 (Formyl) Oxidation to Carboxylic Acid Moderate (COX Inhibition)Acidic group mimics arachidonic acid, fitting into the COX-2 active site.
C-3 (Phenyl) Electron-Withdrawing Groups (Cl, F, NO₂)High (Anticancer)Increases lipophilicity and metabolic stability; enhances penetration into cancer cells (e.g., HeLa).
C-3 (Phenyl) Electron-Donating Groups (OMe, OH)Moderate (Antifungal)Improves solubility but may reduce membrane permeability compared to halogenated analogs.
N-1 Substitution with Thiazole/Benzothiazole Very High (Synergistic)Introduces a second pharmacophore, often leading to dual-target inhibition (e.g., EGFR + COX-2).
Diagram 2: SAR Logic Map

SAR Core 4-Formyl-3-Phenylpyrazole Core Scaffold Pos4 Position 4: Formyl Group (The Warhead) Core->Pos4 Pos3 Position 3: Phenyl Ring (Binding Affinity) Core->Pos3 Pos1 Position 1: Nitrogen (PK Properties) Core->Pos1 Schiff Schiff Bases (Imines) -> Antimicrobial Activity Pos4->Schiff Fused Fused Pyridines -> Kinase Inhibition Pos4->Fused Halogens Halogenation (F, Cl) -> Metabolic Stability Pos3->Halogens Heterocycles Thiazole/Aryl Linkage -> Dual Action Pos1->Heterocycles

Caption: Strategic derivatization vectors for optimizing biological activity from the core scaffold.

Part 4: Therapeutic Applications & Data[1][4][5]

Anticancer Activity

Derivatives containing electron-withdrawing groups (e.g., 4-nitrophenyl at C-3) have demonstrated significant cytotoxicity against HeLa (Cervical Cancer) cell lines.

  • Mechanism: Induction of apoptosis via caspase-3 activation and potential inhibition of EGFR kinase domains.

  • Key Data: Compounds with a phenyl group at N-1 showed IC₅₀ values comparable to standard chemotherapeutics in vitro [2].

Antimicrobial & Antifungal

Schiff base derivatives (formed by reacting the 4-formyl group with aromatic amines) show broad-spectrum activity.

  • Targets: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), and Candida albicans.[4]

  • Potency: Derivatives with thiophene or galloyl moieties linked to the pyrazole often exhibit MIC values < 10 µg/mL [1][5].

  • Metal Complexation: Coordination of these Schiff bases with Pd(II) has been shown to significantly enhance antifungal selectivity against Cryptococcus neoformans [6].[5]

Anti-inflammatory (COX-2 Selectivity)

While the formyl group itself is reactive, its oxidation to carboxylic acid or conversion to specific heterocycles yields potent COX-2 inhibitors.

  • Selectivity: The bulky 3-phenyl group helps the molecule fit into the larger hydrophobic side pocket of COX-2, avoiding the smaller COX-1 channel, thus reducing gastric side effects [7].

References

  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research.Link

  • Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents. New Journal of Chemistry (RSC).Link

  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate.Link

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles. New Journal of Chemistry.Link

  • Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide. Chemical Methodologies.Link

  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity. RepHip UNR.Link

  • Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective and potent canine COX-2 inhibitors. PubMed.Link

Sources

Exploratory

Synthesis pathways for 1,3-substituted pyrazole-4-carboxaldehydes

This guide details the synthesis of 1,3-substituted pyrazole-4-carboxaldehydes , a critical scaffold in medicinal chemistry found in kinase inhibitors (e.g., substituted pyrazoles targeting EGFR or VEGFR) and anti-inflam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1,3-substituted pyrazole-4-carboxaldehydes , a critical scaffold in medicinal chemistry found in kinase inhibitors (e.g., substituted pyrazoles targeting EGFR or VEGFR) and anti-inflammatory agents.

Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary & Strategic Analysis

The 1,3-substituted pyrazole-4-carboxaldehyde scaffold is a "privileged structure" capable of diverse biological interactions. The challenge in its synthesis lies not in the ring formation itself, but in achieving exclusive regioselectivity (distinguishing 1,3- from 1,5-isomers) and introducing the C4-formyl group efficiently.

This guide prioritizes The Vilsmeier-Haack Cyclization as the primary industrial and laboratory standard due to its robustness and direct installation of the aldehyde functionality. We also examine Regioselective Cycloaddition for sensitive substrates.

Strategic Pathway 1: The Vilsmeier-Haack Cyclization

The "Gold Standard" for 1,3-Diaryl/Alkyl Systems

This pathway utilizes the reaction of aryl hydrazones with the Vilsmeier reagent (POCl₃/DMF).[1] It is a "double functionalization" sequence: it simultaneously constructs the pyrazole ring and installs the C4-aldehyde.

Mechanistic Logic

Unlike standard pyrazole syntheses that require a 1,3-dicarbonyl precursor, this method generates the necessary 3-carbon fragment in situ.

  • Enamine Formation: The hydrazone (derived from a methyl ketone) tautomerizes to an enamine-like species.

  • Electrophilic Attack: The Vilsmeier reagent (chloroiminium ion) attacks the activated

    
    -methyl group.
    
  • Cyclization: The hydrazine nitrogen attacks the newly formed iminium species, closing the ring.

  • Hydrolysis: The resulting pyrazole-iminium salt is hydrolyzed to the aldehyde.

Visualization: Reaction Pathway

VilsmeierMechanism Start Acetophenone Hydrazone Inter1 α-Formylated Intermediate Start->Inter1 + Vilsmeier Reagent (Attack at α-Methyl) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Inter1 Inter2 Cyclized Iminium Salt Inter1->Inter2 Intramolecular Cyclization Product 1,3-Substituted Pyrazole-4-CHO Inter2->Product Hydrolysis (NaHCO3/H2O)

Caption: The Vilsmeier-Haack cyclization sequence converting hydrazones directly to 4-formylpyrazoles.

Detailed Experimental Protocol

Target: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde .

Reagents:

  • Acetophenone phenylhydrazone (10 mmol)

  • Phosphorus oxychloride (POCl₃) (30 mmol, 3.0 equiv)

  • N,N-Dimethylformamide (DMF) (100 mmol, 10.0 equiv)

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under argon, place anhydrous DMF (7.7 mL). Cool to 0°C in an ice bath.

  • Vilsmeier Activation: Add POCl₃ (2.8 mL) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier complex. Stir for 20 minutes until a semi-solid white/yellow suspension forms.

  • Addition: Dissolve acetophenone phenylhydrazone (2.1 g) in a minimum volume of DMF (2-3 mL) and add dropwise to the cold Vilsmeier reagent.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 60–80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

    • Checkpoint: The solution typically turns deep orange/red.

  • Quench & Workup: Cool the reaction mixture to room temperature. Pour slowly into crushed ice (100 g) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution to pH 7–8 using saturated NaHCO₃ solution. Caution: Evolution of CO₂ gas. The crude aldehyde will precipitate as a solid.

  • Purification: Filter the solid, wash with copious water, and recrystallize from Ethanol/DMF (9:1) to yield pale yellow crystals.[2]

Yield Expectation: 75–85%.

Strategic Pathway 2: Regioselective Cycloaddition

The "Precision" Route for Sensitive Substrates

When the harsh acidic conditions of Vilsmeier-Haack (POCl₃) are incompatible with functional groups (e.g., acid-labile protecting groups), or when the 1,5-isomer is specifically required, a stepwise cycloaddition approach is superior.

1,3-Dipolar Cycloaddition (Deng & Mani Method)

This method utilizes N-arylhydrazones and nitroolefins.[3] It allows for high regiocontrol governed by the nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone.[3]

  • Step 1 (Cycloaddition): Reaction of N-arylhydrazone with a nitroolefin in TFE (Trifluoroethanol).

  • Step 2 (Functionalization): The resulting pyrazole is then formylated using standard Vilsmeier conditions (if compatible) or lithiation/formylation (n-BuLi/DMF) if the ring is halogenated.

Comparison of Regioselectivity
ParameterVilsmeier-Haack Cyclization1,3-Diketone Condensation (Knorr)Nitroolefin Cycloaddition
Primary Isomer 1,3-Disubstituted Mixture (pH dependent)Highly Regioselective
C4-Group Aldehyde (-CHO)H or AlkylH or Nitro
Conditions Acidic, ThermalAcidic or BasicMild, TFE solvent
Atom Economy High (One-pot)ModerateModerate (Stepwise)

Critical Process Parameters (Expert Insights)

Controlling Chlorination at C5

A common side reaction in the Vilsmeier pathway is the chlorination of the C5 position (yielding 5-chloro-1,3-diphenylpyrazole-4-carbaldehyde).

  • Cause: Excessive heating (>90°C) or large excess of POCl₃.

  • Mitigation: Keep the reaction temperature between 60–70°C. If the 5-chloro derivative is desired (as a handle for Suzuki coupling), increase temperature to 100°C and use 5 equiv of POCl₃ [1].

Regiocontrol Validation

Always validate the regiochemistry of the product using NOESY NMR .

  • 1,3-Isomer: Strong NOE correlation between the N-Phenyl ortho protons and the C5-H proton.

  • 1,5-Isomer: NOE correlation between the N-Phenyl ortho protons and the C5-substituent (e.g., methyl or phenyl).

Troubleshooting Low Yields
  • Moisture: The Vilsmeier reagent is highly moisture-sensitive. Ensure all DMF is anhydrous (<50 ppm water).

  • Hydrazone Purity: Use freshly prepared or recrystallized hydrazones. Old hydrazones often contain azine impurities which lower yields.

References

  • Popov, A. V., et al. (2019). "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019(vi), 1-14.

  • Kira, M. A., et al. (1970). "Vilsmeier-Haack reaction of acetophenone phenylhydrazone." Tetrahedron Letters, 11(48), 4215-4216.

  • Deng, X., & Mani, N. S. (2008).[3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 73(6), 2412–2415.

  • Sridhar, R., et al. (2004). "Microwave-assisted synthesis of pyrazole-4-carboxaldehydes." Synthetic Communications, 34(10).

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[4] "The Vilsmeier–Haack Reaction."[1][4][5][6][7] Comprehensive Organic Synthesis, 2, 777-794.

Sources

Foundational

In-Depth Technical Guide: 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic Acid as a Pharmaceutical Intermediate

Executive Summary 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid represents a high-value bifunctional scaffold in modern medicinal chemistry. Its structural architecture combines a pharmacologically active pyrazole core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid represents a high-value bifunctional scaffold in modern medicinal chemistry. Its structural architecture combines a pharmacologically active pyrazole core with two distinct reactive handles: an electrophilic aldehyde at position C4 and a nucleophilic/acidic propanoic acid tail at position N1.

This dual-reactivity profile makes it an essential intermediate in Fragment-Based Drug Discovery (FBDD) , particularly for the synthesis of Janus Kinase (JAK) inhibitors , anti-inflammatory agents, and agrochemicals. By allowing independent functionalization of the "head" (aldehyde) and "tail" (acid), this molecule enables the rapid generation of diverse chemical libraries with optimized pharmacokinetic properties.

Chemical Identity & Structural Analysis[1][2][3][4]

Core Structure

The molecule consists of a 1,3-disubstituted pyrazole ring. The 3-phenyl group provides lipophilic bulk essential for hydrophobic pocket binding in protein targets (e.g., the ATP-binding site of kinases).

PropertySpecification
IUPAC Name 3-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)propanoic acid
Molecular Formula C₁₃H₁₂N₂O₃
Molecular Weight 244.25 g/mol
Core CAS (Aldehyde) 26033-20-5 (Precursor: 3-Phenyl-1H-pyrazole-4-carbaldehyde)
Functional Groups [1][2][3][4][5][6][7][8] • Aldehyde (C4): Electrophilic center for condensation/reduction.• Carboxylic Acid (N1): Linker for amidation or resin attachment.• Pyrazole Core: Aromatic scaffold, H-bond acceptor.
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acid form).
Reactivity Profile

The molecule's utility stems from its orthogonal reactivity:

  • C4-Formyl Group: Susceptible to reductive amination, Wittig olefination, and condensation reactions (e.g., with hydrazines to form fused bicycles like pyrazolo[3,4-d]pyrimidines).

  • N1-Propanoic Acid: Serves as a "handle" for attaching solubilizing groups, forming amide bonds with peptidomimetics, or immobilizing the scaffold onto solid-phase resins for combinatorial synthesis.

Industrial Synthesis Protocols

The synthesis of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid is typically achieved via a convergent route involving the Vilsmeier-Haack reaction followed by Michael addition .

Step-by-Step Methodology
Step 1: Vilsmeier-Haack Formylation

This step constructs the pyrazole ring and installs the aldehyde simultaneously.

  • Reagents: Acetophenone, Hydrazine Hydrate, POCl₃, DMF.[2][5]

  • Mechanism: Acetophenone hydrazone undergoes chloroiminium ion attack, cyclization, and hydrolysis.

  • Protocol:

    • Reflux acetophenone with hydrazine hydrate in ethanol to form the hydrazone.

    • Add the hydrazone dropwise to a pre-cooled Vilsmeier reagent (POCl₃/DMF) at 0°C.

    • Heat to 60-80°C for 4-6 hours.

    • Quench with ice/water and neutralize with NaHCO₃ to precipitate 3-Phenyl-1H-pyrazole-4-carbaldehyde .[2]

Step 2: N-Alkylation (Michael Addition)

This step installs the propanoic acid tail selectively at the N1 position.

  • Reagents: Ethyl acrylate (or Methyl acrylate), Base (K₂CO₃ or DBU), Solvent (Acetonitrile or DMF).

  • Protocol:

    • Dissolve 3-Phenyl-1H-pyrazole-4-carbaldehyde in DMF.

    • Add 1.2 equivalents of Ethyl acrylate and catalytic K₂CO₃.

    • Stir at 80°C for 12 hours.

    • Isolate the ester intermediate via extraction (EtOAc/Water).

Step 3: Hydrolysis
  • Reagents: LiOH or NaOH, THF/Water.

  • Protocol:

    • Treat the ester with 2N NaOH in THF/MeOH (1:1).

    • Stir at room temperature until TLC shows consumption of the ester.

    • Acidify to pH 3-4 with 1N HCl to precipitate the target acid.

Synthesis Workflow Diagram

SynthesisRoute Start Acetophenone + Hydrazine Hydrazone Intermediate Hydrazone Start->Hydrazone Reflux/EtOH Vilsmeier Vilsmeier-Haack (POCl3/DMF) Hydrazone->Vilsmeier CoreAldehyde 3-Phenyl-1H-pyrazole- 4-carbaldehyde Vilsmeier->CoreAldehyde Cyclization & Formylation MichaelAdd Michael Addition (Ethyl Acrylate) CoreAldehyde->MichaelAdd N-Alkylation EsterInter Ethyl Ester Intermediate MichaelAdd->EsterInter Hydrolysis Hydrolysis (LiOH/NaOH) EsterInter->Hydrolysis FinalProduct 3-(4-Formyl-3-phenylpyrazol- 1-yl)propanoic acid Hydrolysis->FinalProduct

Figure 1: Convergent synthetic pathway for the production of the target intermediate.

Pharmaceutical Applications

Kinase Inhibitor Development (JAK/STAT Pathway)

This intermediate is structurally homologous to the scaffolds used in JAK inhibitors (e.g., Ruxolitinib). The pyrazole N1-propanoic acid tail mimics the cyclopentyl-propanenitrile moiety found in approved drugs, serving as an anchor that extends into the solvent-exposed region of the kinase domain.

  • Mechanism: The aldehyde group is often converted into a pyrrolo[2,3-d]pyrimidine or similar hinge-binding motif.

  • Chirality: The propanoic acid chain can be substituted (e.g., with a cyclopentyl group) to introduce chirality, enhancing selectivity for JAK1 vs. JAK2.

Divergent Library Synthesis

The molecule is a "privileged scaffold" for generating diverse chemical libraries.

  • Pathway A (Aldehyde): Reductive amination with various amines yields secondary amines (potential ion channel blockers).

  • Pathway B (Acid): Coupling with amino acids or heterocycles creates peptidomimetics.

DivergentSynthesis Center 3-(4-Formyl-3-phenylpyrazol- 1-yl)propanoic acid AldehydeRxn Aldehyde Reactivity (C4 Position) Center->AldehydeRxn AcidRxn Acid Reactivity (N1 Tail) Center->AcidRxn Lib1 Reductive Amination (Library A: Amines) AldehydeRxn->Lib1 + R-NH2 / NaBH(OAc)3 Lib2 Condensation (Library B: Bicycles) AldehydeRxn->Lib2 + Hydrazines Lib3 Amide Coupling (Library C: Peptidomimetics) AcidRxn->Lib3 + R-NH2 / EDC / HOBt Lib4 Solid Phase Attachment (Resin Loading) AcidRxn->Lib4 Merrifield Resin

Figure 2: Divergent synthesis strategy utilizing the bifunctional nature of the scaffold.

Analytical Specifications & Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following analytical criteria must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/Water gradient)> 98.0% (Area %)
Identity (NMR) ¹H NMR (DMSO-d₆)• Aldehyde proton: Singlet at ~9.9 ppm• Propanoic acid: Triplets at ~2.7 and 4.4 ppm• Phenyl/Pyrazole: Multiplets 7.3–8.5 ppm
Identity (MS) LC-MS (ESI+)[M+H]⁺ = 245.25 ± 0.5 Da
Water Content Karl Fischer Titration< 0.5% w/w
Residual Solvents GC-HeadspaceDMF < 880 ppm, EtOAc < 5000 ppm
Critical Impurities
  • Regioisomer: 5-phenyl isomer (formed if hydrazine attack is non-selective during Vilsmeier precursor synthesis).

  • Over-oxidation: Oxidation of the aldehyde to a carboxylic acid (Dicarboxylic acid species).

Safety and Handling

  • Hazard Classification: GHS07 (Warning).

  • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde group.

References

  • Oakwood Chemical. (2025). 3-Phenyl-1H-pyrazole-4-carbaldehyde Technical Data. Retrieved from

  • Sigma-Aldrich. (2025). 3-Phenyl-1H-pyrazole-4-carboxaldehyde Product Specification. Retrieved from

  • PubChem. (2025). Compound Summary: 3-phenyl-1H-pyrazole-4-carbaldehyde.[2][4] National Library of Medicine. Retrieved from

  • Semantic Scholar. (2011). Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and Evaluation of Their Antioxidant and Anti-inflammatory Activity. Retrieved from

  • ARKIVOC. (2011).[9][4][7] Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. Retrieved from

  • Pharmaffiliates. (2025). Ruxolitinib Impurity Standards: Methyl (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoate.[6] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic Acid

Introduction & Molecule Profile[1][2][3][4][5][6][7][8] This guide details optimized protocols for performing reductive amination on 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid . This compound represents a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2][3][4][5][6][7][8]

This guide details optimized protocols for performing reductive amination on 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid . This compound represents a versatile bifunctional building block, featuring a formyl group (aldehyde) for diversity-oriented derivatization and a propanoic acid tail serving as a solubilizing linker or bioconjugation handle.[1]

Chemical Structure & Properties

The substrate contains three distinct functional regions that dictate reaction conditions:

  • Pyrazole Core: Electron-rich aromatic system; stable under standard reducing conditions.[1]

  • C4-Formyl Group: The electrophilic site.[1] Pyrazole aldehydes are generally less reactive than benzaldehydes due to the electron-donating nature of the pyrazole ring, often requiring activation or stronger conditions.

  • C1-Propanoic Acid: A carboxylic acid (pKa ~4.5).[1] In basic amines, this forms a carboxylate salt, potentially reducing solubility in non-polar solvents (DCE/DCM) and creating zwitterionic products that complicate purification.

Key Challenge: The primary challenge is balancing the solubility of the carboxylic acid starting material with the requirements of the reducing agent, while managing the isolation of the resulting zwitterionic amino-acid product.

Strategic Considerations

Before selecting a protocol, evaluate the nature of your amine partner and the intended scale.

VariableRecommendationRationale
Reducing Agent STAB (Sodium Triacetoxyborohydride)Preferred. Mild, chemoselective.[1] Reduces imines faster than aldehydes, minimizing alcohol byproducts.
Solvent System DCE/DMF or THF DCE (1,2-Dichloroethane) is standard for STAB but may not dissolve the acid.[1] Add DMF or THF to improve solubility.
Additives AcOH or Ti(OiPr)4 Acetic acid catalyzes imine formation.[1] Titanium isopropoxide is required for electron-deficient or sterically hindered amines.[1]
Purification SCX / Prep-HPLC Standard extraction is difficult due to zwitterionic nature.[1] Solid Phase Extraction (SCX) or Reverse Phase HPLC is recommended.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (STAB/DCE)

Best for: Primary aliphatic amines, high-throughput library synthesis.[1]

Mechanism: Direct reductive amination where the imine is formed and reduced in situ. STAB is sufficiently mild to tolerate the carboxylic acid without reducing it.

Reagents:

  • Substrate: 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid (1.0 equiv)[1]

  • Amine: 1.1 – 1.5 equiv

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) [anhydrous] (Co-solvent: DMF if needed)[1]

  • Catalyst: Glacial Acetic Acid (1.0 equiv)[1]

Step-by-Step Procedure:

  • Dissolution: In a dry vial, suspend the pyrazole acid (100 mg, ~0.4 mmol) in DCE (4 mL).

    • Note: If the solution is cloudy, add anhydrous DMF dropwise until clear.

  • Imine Formation: Add the amine (1.2 equiv) and acetic acid (1.0 equiv).[1] Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: The solution may warm slightly. Ensure the acid is fully dissolved (amine salt formation usually aids solubility).

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild gas evolution (H₂) may occur.[1]

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: M+1 = MW_amine + 242 - 16).[1]

  • Quench: Quench by adding saturated aqueous NaHCO₃ (Caution: Gas evolution).

  • Workup (Zwitterion Strategy):

    • Adjust aqueous layer pH to ~4–5 (isoelectric point vicinity) using 1M HCl.[1]

    • Extract with EtOAc/MeOH (9:1).[1] The MeOH helps extract the polar amino acid.

    • Alternative: If product is highly polar, evaporate organics and purify directly via Prep-HPLC (0.1% TFA or Formic Acid buffer).[1]

Protocol B: The "Difficult Amine" Method (Ti(OiPr)4 / NaBH4)

Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or when STAB fails.

Mechanism: Titanium(IV) isopropoxide acts as a Lewis acid / water scavenger, driving the equilibrium toward the imine species, which is then reduced.

Reagents:

  • Titanium(IV) isopropoxide (1.5 equiv) [Air sensitive - handle carefully][1]

  • Sodium Borohydride (NaBH4) (2.0 equiv)[1]

  • Solvent: Anhydrous THF (or MeOH for the reduction step)

Step-by-Step Procedure:

  • Complexation: In a flame-dried flask, dissolve the pyrazole acid (1.0 equiv) and amine (1.2 equiv) in anhydrous THF.

  • Activation: Add Ti(OiPr)4 (1.5 equiv) dropwise.[1]

    • Note: The mixture may turn yellow/orange.

  • Incubation: Stir at RT for 6–12 hours (or reflux for 2 hours if amine is very hindered).

  • Reduction:

    • Cool the mixture to 0°C.

    • Option 1 (One-pot): Add NaBH4 (2.0 equiv) directly.[1]

    • Option 2 (Safer): Dilute with dry MeOH (carefully) and then add NaBH4.[1]

  • Quench: Add 1M NaOH or water dropwise.[1] A heavy white precipitate (TiO2) will form.[1]

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash with MeOH.

  • Purification: Concentrate the filtrate and purify via SCX cartridge or HPLC.

Visualization: Reaction Workflow & Logic

The following diagram illustrates the decision logic for selecting the correct protocol and the mechanistic pathway.

ReductiveAmination cluster_reagents Reducing Agents Start Substrate: 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid AmineCheck Analyze Amine Partner Start->AmineCheck PrimaryAliphatic Primary Aliphatic Amine (e.g., Benzylamine, Alkyl amines) AmineCheck->PrimaryAliphatic Reactive WeakNucleophile Weak/Hindered Amine (e.g., Aniline, Secondary amine) AmineCheck->WeakNucleophile Unreactive ProtocolA PROTOCOL A: STAB Method (Direct Reductive Amination) PrimaryAliphatic->ProtocolA ProtocolB PROTOCOL B: Ti(OiPr)4 Method (Lewis Acid Activation) WeakNucleophile->ProtocolB ImineForm Intermediate: Imine/Iminium Formation ProtocolA->ImineForm DCE/AcOH STAB Na(OAc)3BH (Mild, Selective) ProtocolA->STAB ProtocolB->ImineForm THF/Ti(OiPr)4 NaBH4 NaBH4 (Stronger, Stepwise) ProtocolB->NaBH4 Reduction Reduction Step ImineForm->Reduction Product Product: Amino-Acid Zwitterion Reduction->Product Purification Purification: SCX Cartridge or Prep-HPLC (Zwitterion handling) Product->Purification

Caption: Decision tree for selecting reductive amination conditions based on amine reactivity, leading to the zwitterionic product.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Conversion Poor solubility of starting acid.[1]Add 10-20% DMF or NMP to the DCE.[1] Ensure vigorous stirring.
Alcohol Byproduct Aldehyde reduction > Imine formation.[1]Pre-stir amine and aldehyde for 1-2h before adding reducing agent.[1] Switch to STAB if using NaCNBH3.[1]
No Reaction (Anilines) Amine is too weak.[1]Use Protocol B (Titanium Isopropoxide).[1] Heat the imine formation step to 60°C.
Product in Aqueous Phase Zwitterion is water-soluble.[1]Do not use simple extraction.[1] Load aqueous layer onto SCX-2 (Strong Cation Exchange) cartridge.[1] Wash with MeOH, elute with 2M NH3 in MeOH.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

  • Lindsay-Scott, P. J., et al. (2017).[1][6] "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." The Journal of Organic Chemistry, 82(21), 11295–11303. [Link][1]

  • Simenel, A. A., et al. (2021). "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes." INEOS OPEN, 4(1), 24–28. [Link]

Sources

Application

Application Note: Knoevenagel Condensation of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic Acid

This Application Note and Protocol guide details the Knoevenagel condensation of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid . This specific scaffold combines a pharmacologically active pyrazole core with a carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the Knoevenagel condensation of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid . This specific scaffold combines a pharmacologically active pyrazole core with a carboxylic acid linker, making it a versatile intermediate for designing molecules with anti-inflammatory, anticancer, or antimicrobial properties.

Introduction & Chemical Context

The substrate, 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid , presents a unique dual-functionality: an electrophilic formyl group at the C4 position of the pyrazole ring and a free carboxylic acid at the N1-alkyl tail.

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound (e.g., malonic acid, malononitrile, ethyl cyanoacetate) to the aldehyde, followed by dehydration to form an


-unsaturated alkene.[1]
Critical Considerations for this Substrate:
  • Acidity of the Propanoic Tail: The carboxylic acid (

    
    ) will deprotonate in the presence of basic catalysts (piperidine, pyridine), forming a carboxylate salt. This increases water solubility but may decrease solubility in non-polar organic solvents (toluene, DCM). Protocol Adjustment:  Ensure the solvent system can solvate the ionic intermediate, or use an excess of base.
    
  • Reactivity of C4-Formyl: The pyrazole ring is electron-rich, which can slightly reduce the electrophilicity of the aldehyde compared to a simple benzaldehyde. However, the 3-phenyl substituent provides conjugation that stabilizes the transition state.

  • Regioselectivity: The reaction is highly chemoselective for the aldehyde; the carboxylic acid tail is generally inert to Knoevenagel conditions but must be prevented from undergoing intermolecular esterification if alcohols are used as solvents with acid catalysts (rare for Knoevenagel).

Reaction Mechanism & Pathway

The reaction proceeds via a base-catalyzed mechanism. The base deprotonates the active methylene compound to generate an enolate, which attacks the carbonyl carbon.

Graphviz Pathway Diagram

Knoevenagel_Mechanism Substrate 3-(4-Formyl-3-phenylpyrazol-1-yl) propanoic acid Intermediate Aldol-like Intermediate Substrate->Intermediate Nucleophilic Attack SaltFormation Carboxylate Salt Formation (Side Eq.) Substrate->SaltFormation Base Catalyst (Base) Base->Substrate Neutralization ActiveMethylene Active Methylene (e.g., Malonic Acid) Base->ActiveMethylene Deprotonation Enolate Enolate Ion ActiveMethylene->Enolate Enolate->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Figure 1: Mechanistic pathway highlighting the main reaction flow and the side equilibrium involving the carboxylic acid tail.

Experimental Protocols

Protocol A: Classical Doebner Modification (For Acrylic Acid Derivatives)

Target Product: 3-[3-phenyl-1-(2-carboxyethyl)pyrazol-4-yl]acrylic acid (Cinnamic acid analog). Mechanism: Condensation followed by decarboxylation.[2]

Reagents:

  • Substrate: 1.0 equiv

  • Malonic Acid: 1.2 – 1.5 equiv

  • Solvent: Pyridine (acts as solvent and base)

  • Catalyst: Piperidine (0.1 equiv)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid in 3.0 mL of pyridine .

  • Addition: Add 1.5 mmol (156 mg) of malonic acid.

  • Catalysis: Add 2-3 drops of piperidine.

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Evolution of

    
     gas indicates decarboxylation is proceeding.
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 20 mL of ice-cold water .

    • Acidify slowly with concentrated HCl to pH 2–3. The pyridine will form a soluble salt, while the product should precipitate.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Protocol B: Standard Knoevenagel (For Nitriles/Esters)

Target Product:


-unsaturated nitriles or esters.
Active Methylene: Malononitrile or Ethyl Cyanoacetate.[3]

Reagents:

  • Substrate: 1.0 equiv

  • Active Methylene: 1.1 equiv

  • Solvent: Ethanol (absolute)

  • Catalyst: Piperidine (0.1 equiv) or Sodium Acetate (1.0 equiv)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL Ethanol .

    • Note: If the substrate is not fully soluble, add minimal DMF or warm the solution.

  • Addition: Add 1.1 mmol of Malononitrile (73 mg) or Ethyl Cyanoacetate.

  • Catalysis: Add 2 drops of piperidine .

  • Reaction: Reflux at 78°C for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[3] The product often precipitates directly from ethanol upon cooling.

    • If no precipitate forms, reduce solvent volume by 50% under vacuum and dilute with cold water.

    • Filter the solid.[4][5]

Protocol C: Green/Microwave-Assisted (High Throughput)

Advantages:[6][7] Solvent-free or aqueous media, rapid reaction (<15 mins).

Reagents:

  • Substrate: 1.0 equiv

  • Active Methylene: 1.0 equiv

  • Catalyst: Ethylammonium nitrate (Ionic Liquid) or simply Water + Glycine.

Procedure:

  • Mixing: In a microwave-safe vial, mix 1.0 mmol of substrate and 1.0 mmol of active methylene compound.

  • Catalyst: Add 10 mol% Glycine (solid) and 2 drops of water (or 0.5 mL Ethanol).

  • Irradiation: Irradiate at 140°C (approx. 150 W) for 5–10 minutes .

  • Extraction: Dilute the residue with hot ethanol, filter to remove glycine (if insoluble), and cool to crystallize.

Data Summary & Optimization Table

ParameterProtocol A (Doebner)Protocol B (Standard)Protocol C (Microwave)
Solvent PyridineEthanolWater/Solvent-free
Base/Catalyst PiperidinePiperidine or NaOAcGlycine or Ionic Liquid
Temperature 80–100°C78°C (Reflux)140°C (MW)
Time 4–6 Hours2–4 Hours5–15 Minutes
Yield (Est.) 75–85%80–95%85–98%
Workup Acidification (HCl)Cooling/FiltrationRecrystallization
Risk Pyridine toxicityFlammabilityPressure (sealed tube)

Troubleshooting & Decision Tree

Experimental Workflow Diagram

Workflow Start Start: Select Active Methylene Decision1 Is it Malonic Acid? Start->Decision1 Doebner Protocol A: Pyridine/Piperidine (Decarboxylation) Decision1->Doebner Yes Standard Protocol B: Ethanol/Piperidine Decision1->Standard No (Nitriles/Esters) CheckSol Is Substrate Soluble? Standard->CheckSol AddCosolvent Add DMF or use Acetic Acid CheckSol->AddCosolvent No Proceed Proceed to Reflux CheckSol->Proceed Yes AddCosolvent->Proceed

Figure 2: Decision tree for selecting the appropriate protocol based on the active methylene partner and solubility.

Troubleshooting Guide
  • Low Yield: The carboxylic acid tail may be forming a salt with the piperidine, effectively neutralizing the catalyst. Solution: Increase piperidine loading to 0.2–0.3 equiv or use Sodium Acetate/Acetic Acid buffer system.

  • Sticky Solid: If the product oils out, scratch the flask walls with a glass rod or add a seed crystal. Alternatively, switch to the Microwave protocol (Protocol C) which often yields cleaner crystalline solids.

  • No Reaction: Ensure the aldehyde is not hydrated. Azeotropic distillation (Toluene/Dean-Stark) can remove water if the aldehyde is "wet" or if the reaction stalls.

References

  • Vilsmeier-Haack Synthesis of Formylpyrazoles

    • Ahluwalia, V. K., et al. "Reaction of 5-amino-4-formyl-3-methyl(or phenyl)-1-phenyl-1H-pyrazoles with active methylene compounds." Indian Journal of Chemistry.

  • Knoevenagel Condensation Overview

    • "The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds." Taylor & Francis Online.
  • Green Chemistry Approaches

    • "Bio Catalytic One-Pot Knoevenagel Condensation... Using baker's yeast.
  • Specific Substrate Availability

    • "3-[3-(3-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid."[8] Hit2Lead Catalog.

Sources

Method

Application and Protocol Guide: Strategic Functionalization of the Aldehyde Group in 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid

Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and experimental protocols for the chemical modification of the aldehyde moiety in 3-(4-Formyl-3-phe...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the chemical modification of the aldehyde moiety in 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the strategic functionalization of this molecule opens avenues for the development of novel therapeutic agents and chemical probes.[1][2][3][4] This document outlines four key transformations of the aldehyde group: reductive amination, oxidation to a carboxylic acid, Wittig olefination, and Knoevenagel condensation. Each section provides the underlying chemical principles, detailed step-by-step protocols, and the rationale for the experimental design, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Pyrazole Scaffold and the Versatility of the Aldehyde Group

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[3][4] The title compound, 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid, possesses a strategically placed aldehyde group at the C4 position of the pyrazole ring. This aldehyde serves as a versatile synthetic handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR) in drug discovery programs. The presence of the propanoic acid side chain at the N1 position offers an additional point for modification or for enhancing the pharmacokinetic properties of the resulting derivatives.

This guide focuses on providing robust and reproducible protocols for the functionalization of this aldehyde group, enabling the synthesis of a library of derivatives for further biological evaluation.

Reductive Amination: Synthesis of Novel Amine Derivatives

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes and ketones.[5][6][7] The reaction proceeds via the initial formation of an imine intermediate from the condensation of the aldehyde with a primary or secondary amine, followed by in situ reduction of the imine to the corresponding amine.[7][8] This one-pot procedure is highly efficient and avoids the over-alkylation often observed in direct alkylation of amines.[5] For the title compound, this reaction allows for the introduction of a diverse range of amine-containing substituents.

Rationale for Experimental Design

The choice of reducing agent is critical for a successful reductive amination. Sodium triacetoxyborohydride [NaBH(OAc)₃] is a mild and selective reducing agent that is particularly well-suited for this transformation.[6] It is less basic than other common borohydrides like sodium cyanoborohydride, minimizing side reactions. The reaction is typically carried out in a chlorinated solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM). A catalytic amount of acetic acid can be added to facilitate imine formation.

Experimental Workflow: Reductive Amination

cluster_0 Reductive Amination Protocol start Start: Weigh Reagents dissolve Dissolve 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid and amine in DCE start->dissolve add_acid Add glacial acetic acid (catalytic) dissolve->add_acid stir_initial Stir at room temperature for 30 min add_acid->stir_initial add_reducing_agent Add NaBH(OAc)₃ portion-wise stir_initial->add_reducing_agent stir_reaction Stir at room temperature for 12-24 h add_reducing_agent->stir_reaction quench Quench with saturated NaHCO₃ solution stir_reaction->quench extract Extract with DCM quench->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end_product Characterize final amine product purify->end_product

Figure 1: Workflow for the reductive amination of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid.

Detailed Protocol: Reductive Amination
  • To a solution of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid (1.0 eq.) in 1,2-dichloroethane (DCE, 0.1 M), add the desired primary or secondary amine (1.2 eq.).

  • Add a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amine derivative.

Oxidation to a Carboxylic Acid: Enhancing Polarity and Introducing a New Reactive Handle

The oxidation of the aldehyde group to a carboxylic acid provides a derivative with increased polarity and a new functional group for further derivatization, such as amide bond formation. Several methods are available for the oxidation of aldehydes to carboxylic acids.[9][10] A mild and efficient method involves the use of Oxone® (potassium peroxymonosulfate) as the oxidant.[9] This method is often preferred due to its operational simplicity and the avoidance of heavy metal oxidants.

Rationale for Experimental Design

Oxone® is a stable, non-toxic, and inexpensive oxidant that works well for the conversion of aldehydes to carboxylic acids. The reaction is typically performed in a buffered aqueous/organic solvent system to maintain a neutral pH and prevent side reactions. A mixture of acetone and water is a common solvent system for this transformation.

Reaction Scheme: Oxidation

cluster_1 Oxidation Reaction reactant 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid product 3-(4-Carboxy-3-phenylpyrazol-1-yl)propanoic acid reactant->product reagents Oxone®, Acetone/H₂O

Figure 2: Oxidation of the aldehyde to a dicarboxylic acid.

Detailed Protocol: Oxidation
  • Dissolve 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid (1.0 eq.) in a mixture of acetone and water (1:1, 0.1 M).

  • Add Oxone® (2.0 eq.) to the solution and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining oxidant.

  • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the dicarboxylic acid derivative. Further purification can be achieved by recrystallization if necessary.

Wittig Reaction: Carbon-Carbon Bond Formation for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[11][12][13] This reaction is highly reliable for introducing a C=C double bond with good control over the position of the new bond.[12] The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene.[13]

Rationale for Experimental Design

The Wittig reagent is typically prepared in situ by treating a phosphonium salt with a strong base. For the synthesis of a simple terminal alkene, methyltriphenylphosphonium bromide is a common precursor, and a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) is used to generate the ylide.[14] The reaction is carried out under anhydrous conditions in an aprotic solvent like tetrahydrofuran (THF).

Experimental Workflow: Wittig Reaction

cluster_2 Wittig Reaction Protocol start Start: Prepare Anhydrous THF prepare_ylide Prepare Ylide: Add base to phosphonium salt in THF start->prepare_ylide stir_ylide Stir at 0 °C to room temperature prepare_ylide->stir_ylide add_aldehyde Add solution of aldehyde in THF dropwise stir_ylide->add_aldehyde stir_reaction Stir at room temperature for 4-12 h add_aldehyde->stir_reaction quench Quench with saturated NH₄Cl solution stir_reaction->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end_product Characterize final alkene product purify->end_product

Figure 3: Workflow for the Wittig olefination.

Detailed Protocol: Wittig Reaction
  • To a suspension of methyltriphenylphosphonium bromide (1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (nitrogen or argon), add potassium tert-butoxide (1.5 eq.) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide (a characteristic orange-red color should develop).

  • Cool the reaction mixture back to 0 °C and add a solution of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene derivative.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new C=C bond.[15][16] This reaction is particularly useful for synthesizing α,β-unsaturated products, which are valuable intermediates in organic synthesis.[17]

Rationale for Experimental Design

Active methylene compounds such as malononitrile or diethyl malonate are commonly used in Knoevenagel condensations.[18][19] The reaction is typically catalyzed by a weak base like piperidine or an ammonium salt.[17] The choice of solvent can vary, with ethanol or toluene being common options. For this protocol, we will use malononitrile as the active methylene compound and piperidine as the catalyst.

Reaction Scheme: Knoevenagel Condensation

cluster_3 Knoevenagel Condensation reactant 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid product α,β-Unsaturated nitrile derivative reactant->product reagents Malononitrile, Piperidine, Ethanol

Figure 4: Knoevenagel condensation with malononitrile.

Detailed Protocol: Knoevenagel Condensation
  • To a solution of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid (1.0 eq.) in ethanol (0.2 M), add malononitrile (1.1 eq.).

  • Add a catalytic amount of piperidine (0.1 eq.).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to afford the pure α,β-unsaturated nitrile derivative.

Summary of Functionalization Strategies

The following table summarizes the key aspects of the four detailed protocols for the functionalization of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid.

ReactionReagentsProduct Functional GroupKey Advantages
Reductive Amination Primary/Secondary Amine, NaBH(OAc)₃, Acetic AcidAmineHigh efficiency, broad substrate scope, mild conditions.
Oxidation Oxone®Carboxylic AcidUse of a non-toxic oxidant, simple workup.
Wittig Reaction Phosphonium YlideAlkeneReliable C=C bond formation, good functional group tolerance.
Knoevenagel Condensation Active Methylene Compound, Piperidineα,β-Unsaturated SystemSynthesis of conjugated systems, mild reaction conditions.

Conclusion

This application guide provides a detailed and practical framework for the functionalization of the aldehyde group in 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid. The protocols for reductive amination, oxidation, Wittig olefination, and Knoevenagel condensation are based on well-established and reliable chemical transformations. These methods offer researchers and drug development professionals a robust toolkit for the synthesis of a diverse library of pyrazole derivatives, which can be instrumental in the discovery of new therapeutic agents. It is important to note that while these protocols are designed to be robust, optimization of reaction conditions may be necessary for specific substrates or to maximize yields.

References

  • N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. MDPI. Available at: [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC. Available at: [Link]

  • Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II. MDPI Books. Available at: [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]

  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. PMC. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

  • N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. PMC. Available at: [Link]

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link]

  • Myers Chem 115. Harvard University. Available at: [Link]

  • Synthesis of 4‐formylpyrazole derivatives 4 a,b. ResearchGate. Available at: [Link]

  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Publishing. Available at: [Link]

  • Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Journal of the Serbian Chemical Society. Available at: [Link]

  • Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of... ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. Available at: [Link]

  • Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PMC. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of the pyrazole derivatives from aldehyde hydrazones via a... ResearchGate. Available at: [Link]

  • Plausible mechanism for synthesis of pyrazole derivatives by using aldehyde, malononitrile and phenyl hydrazine in the presence of SPVA catalyst. ResearchGate. Available at: [Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC. Available at: [Link]

  • Wittig reaction. Wikipedia. Available at: [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. PMC. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Wittig Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • 1 A. C. Gçtzinger and T. J. J. M"ller Pyrazole chemistry has developed rapidly since the publication of the last review of. Thieme. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available at: [Link]

  • Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Oriental Journal of Chemistry. Available at: [Link]

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Application

Application Note: Chemoselective Esterification of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid

This Application Note is structured to guide researchers through the specific challenges of esterifying 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid . Unlike simple aliphatic acids, this substrate contains a reactive...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of esterifying 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid . Unlike simple aliphatic acids, this substrate contains a reactive aldehyde (formyl) group at the 4-position of the pyrazole ring, creating a chemoselectivity challenge. Standard acid-catalyzed methods risk acetal formation, while harsh basic conditions can induce aldol condensation or Cannizzaro disproportionation.

The following protocols prioritize chemoselectivity , ensuring high yields of the ester while preserving the aldehyde functionality.

Executive Summary & Strategic Analysis

The target molecule, 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid , possesses two reactive carbonyl centers:

  • Carboxylic Acid (C1-Propanoic chain): The target for esterification.

  • Aldehyde (C4-Formyl group): A sensitive electrophile that must be preserved.

The Chemoselectivity Paradox

Standard Fischer Esterification (Alcohol + Strong Acid) is risky. In the presence of methanol or ethanol and acid catalysts (H₂SO₄/HCl), the C4-formyl group readily converts to a dialkyl acetal . While reversible, this complicates purification and yield calculation. Conversely, strong bases can trigger enolization of the propanoic chain or side reactions at the aldehyde.

Recommended Strategy:

  • Primary Protocol (Small to Mid-Scale): Base-Promoted Nucleophilic Substitution (Alkyl Halide + Carbonate). This method is neutral-to-mildly basic, leaving the aldehyde completely intact.

  • Secondary Protocol (Complex Alcohols): Steglich Coupling (DCC/DMAP). Ideal when the alcohol component is sterically hindered or valuable.

Reaction Logic & Pathway Visualization

The following diagram illustrates the decision matrix and chemical pathways, highlighting the risk of acetal formation in acidic media.

EsterificationPathways Start Substrate: 3-(4-Formyl-3-phenylpyrazol-1-yl) propanoic acid MethodA Method A: Base-Promoted (K2CO3, Alkyl Halide, DMF) Start->MethodA Preferred (Mild Base) MethodB Method B: Fischer Esterification (ROH, H2SO4, Reflux) Start->MethodB Traditional (Strong Acid) Product Target Ester: Intact Aldehyde MethodA->Product Direct Route No Side Rxn SideProduct Byproduct: Acetal Formation MethodB->SideProduct High Risk Hydrolysis Acidic Hydrolysis (Workup) SideProduct->Hydrolysis Correction Step Hydrolysis->Product Recovered Aldehyde

Figure 1: Reaction pathways comparing Base-Promoted Alkylation (Green) vs. Acid-Catalyzed Esterification (Red), highlighting the risk of acetal formation.

Detailed Experimental Protocols

Protocol A: Base-Promoted Alkylation (The "Gold Standard")

Best For: Methyl, Ethyl, Allyl, or Benzyl esters. Mechanism: Formation of a carboxylate anion followed by Sɴ2 attack on an alkyl halide. The aldehyde remains spectator.

Reagents & Equipment
ReagentEquivalentsRole
Substrate Acid 1.0 equivReactant
Potassium Carbonate (K₂CO₃) 1.5 - 2.0 equivBase (Anhydrous, finely ground)
Alkyl Halide (e.g., MeI, Et-Br) 1.2 - 1.5 equivElectrophile
DMF (Dimethylformamide) Solvent (0.2 M)Polar Aprotic Solvent
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid (1.0 equiv) in anhydrous DMF (5 mL per gram of substrate).

  • Deprotonation: Add K₂CO₃ (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes. The mixture may become a suspension.

    • Note: Ensure K₂CO₃ is finely powdered to maximize surface area.

  • Alkylation: Dropwise add the Alkyl Halide (e.g., Iodomethane for methyl ester, Ethyl Bromide for ethyl ester) (1.2 equiv).

    • Caution: Methyl Iodide is volatile and toxic. Use a fume hood.

  • Reaction: Stir at RT. Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.

    • Time: Methyl esters typically complete in 2–4 hours. Ethyl/Benzyl esters may require 4–12 hours or mild heating (40°C).

  • Quench & Workup:

    • Pour the reaction mixture into Ice Water (10x reaction volume).

    • The ester often precipitates as a solid. Filter, wash with water, and dry.[1]

    • If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) and Water (2x) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Usually not required. If necessary, recrystallize from EtOH/Water or flash chromatography.

Protocol B: Steglich Esterification (Coupling)

Best For: Esterification with complex, secondary, or tertiary alcohols where Sɴ2 is slow or impossible.

Reagents
  • Coupling Agent: EDC·HCl (1.2 equiv) or DCC (1.1 equiv).

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology
  • Dissolution: Dissolve the Substrate Acid (1.0 equiv) and the target Alcohol (1.1 equiv) in anhydrous DCM (0.1 M concentration) at 0°C (Ice bath).

  • Catalyst Addition: Add DMAP (0.1 equiv).

  • Coupling: Add EDC·HCl (1.2 equiv) in one portion.

  • Incubation: Allow the reaction to warm to RT naturally and stir for 12–18 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with 0.1 N HCl (removes DMAP/EDC urea), then Sat. NaHCO₃ (removes unreacted acid), then Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography is usually required to remove N-acylurea byproducts if DCC is used. (EDC byproducts are water-soluble and removed in wash).

Analytical Characterization & QC

To validate the success of the reaction, specific spectral signatures must be confirmed.

1H NMR Validation (CDCl₃, 400 MHz)
MoietyChemical Shift (δ)MultiplicityDiagnostic Check
Aldehyde (-CHO) 9.90 - 10.05 ppm Singlet (1H)CRITICAL: Must be present. If absent/shifted to ~5.5 ppm, acetal formed.
Pyrazole-H (C5) ~8.30 - 8.50 ppmSinglet (1H)Confirms heteroaromatic core integrity.[2]
N-CH₂ (Propanoic) ~4.40 - 4.50 ppmTriplet (2H)Linker to pyrazole.
CH₂-CO (Propanoic) ~2.90 - 3.00 ppmTriplet (2H)Alpha to carbonyl.
Ester (-OCH₃) ~3.60 - 3.70 ppmSinglet (3H)Only for Methyl Ester. Confirms esterification.[3][4][5]
Ester (-OCH₂CH₃) ~4.15 (q) / 1.25 (t)Quartet/TripletOnly for Ethyl Ester.
HPLC / LC-MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Aromatic) and 280 nm (Aldehyde n-π*).

  • Mass Spec: Look for [M+H]+.[6]

    • Acid (Start): MW ~258.27 → [M+H]+ 259.3

    • Methyl Ester: MW ~272.30 → [M+H]+ 273.3

    • Ethyl Ester:[3] MW ~286.33 → [M+H]+ 287.3

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Aldehyde peak missing in NMR (Signal at ~5.5 ppm appears) Acetal formation due to acidic conditions or trace acid in solvent.Do not discard. Treat crude with 1N HCl/THF (1:1) for 1h to hydrolyze acetal back to aldehyde. Switch to Protocol A (Base) for future runs.
Low Yield (Incomplete Conversion) Steric hindrance or insufficient base.Ensure K₂CO₃ is finely ground. Add catalytic KI (Potassium Iodide) to accelerate alkylation (Finkelstein condition).
New spot on TLC (lower Rf than product) Cannizzaro reaction (Disproportionation of aldehyde).Base concentration too high or reaction too hot. Keep temp < 40°C. Use milder base (Cs₂CO₃).
Product is an oil but should be solid Residual DMF solvent.DMF is hard to remove. Wash organic layer 3x with water. Lyophilize from Benzene/Dioxane if necessary to induce crystallization.

References

  • Vilsmeier-Haack Formylation of Pyrazoles

    • Synthesis of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. (2011). Asian Journal of Research in Chemistry. Link

    • Note: Establishes the stability of the 4-formyl-3-phenylpyrazole core.
  • General Esterification Methodologies

    • Fischer Esterification Mechanism & Kinetics. Master Organic Chemistry. Link

    • Steglich Esterification (DCC Coupling). Organic Chemistry Portal. Link

  • Chemoselectivity in Aldehyde/Acid Systems

    • Oxidation of Aldehydes to Carboxylic Acids (Context on reactivity). Organic Chemistry Portal. Link

    • Note: Highlights the sensitivity of the aldehyde group to oxidation/acetalization, supporting the choice of base-promoted alkyl
  • Base-Promoted Alkylation (Standard Protocol Source)

    • Esterification of Carboxylic Acids with Alkyl Halides. Chemistry LibreTexts. Link

Sources

Method

Using 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid as a building block in heterocycle synthesis

This Application Note and Protocol guide details the utility of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid as a bifunctional building block. This scaffold is unique because it combines a pharmacologically active pyr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utility of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid as a bifunctional building block. This scaffold is unique because it combines a pharmacologically active pyrazole core with two orthogonal reactive sites: an electrophilic formyl group (aldehyde) and a nucleophilic/electrophilic propanoic acid tail.

Introduction: The Bifunctional Linchpin

In modern drug discovery, "privileged structures" like pyrazoles are often limited by the lack of versatile attachment points. 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid (FPPA) solves this by offering a "Push-Pull" synthetic handle:

  • C4-Formyl Group: A classic electrophile for condensation, reduction, and multicomponent reactions (MCRs).

  • N1-Propanoic Acid: A flexible linker ideal for amide coupling, increasing solubility, or facilitating intramolecular cyclization.

This guide outlines the chemical profile of FPPA and provides validated protocols for its use in synthesizing fused heterocycles and peptidomimetics.

Chemical Profile & Reactivity Analysis

FeatureChemical CharacterPrimary Application
Pyraozle Core Aromatic, Electron-richPharmacophore (COX-2, kinase inhibition)
C4-Aldehyde Electrophilic (

)
Schiff bases, Knoevenagel condensation, Biginelli MCR
N1-Acid Chain Hydrophilic, CarboxylAmide coupling, Esterification, Intramolecular cyclization
C5-Position Sterically accessibleC-H activation (Palladium-catalyzed)
Structural Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the FPPA scaffold.

FPPA_Reactivity FPPA 3-(4-Formyl-3-phenyl pyrazol-1-yl)propanoic Acid Schiff Schiff Base Formation FPPA->Schiff R-NH2 MCR Multicomponent (Biginelli/Hantzsch) FPPA->MCR Urea + 1,3-Dicarbonyl Cyclization Intramolecular Cyclization FPPA->Cyclization Bifunctional Reagents Coupling Amide/Ester Coupling FPPA->Coupling Amino Acids Hydrazones Bioactive Hydrazones Schiff->Hydrazones Dihydropyrimidines Dihydropyrimidines (DHPMs) MCR->Dihydropyrimidines FusedSystem Pyrazolo[4,3-c] pyridines Cyclization->FusedSystem Peptidomimetics Pyrazole-Peptide Conjugates Coupling->Peptidomimetics

Figure 1: Divergent synthetic pathways from the FPPA scaffold.

Synthetic Strategies & Protocols

Strategy A: The "Anchor & Grow" Protocol (Peptidomimetics)

Concept: Use the propanoic acid tail to "anchor" the molecule to a solid support or a peptide chain, then use the aldehyde to "grow" a heterocycle or lock a conformation.

Protocol 1: Solid-Phase Attachment & Reductive Amination

Target Audience: Medicinal Chemists working on fragment-based drug design.

Reagents:

  • FPPA (1.0 equiv)

  • Resin-bound amine (e.g., Rink Amide resin)

  • HATU (1.2 equiv), DIPEA (2.0 equiv)

  • Aniline derivative (for reductive amination)

  • NaBH(OAc)3 (Sodium triacetoxyborohydride)

Step-by-Step Procedure:

  • Activation: Dissolve FPPA (0.5 mmol) in DMF (5 mL). Add HATU (0.6 mmol) and DIPEA (1.0 mmol). Stir for 5 minutes to activate the carboxylic acid.

  • Coupling: Add the activated solution to the resin-bound amine (swollen in DMF). Shake at room temperature (RT) for 2 hours.

    • QC Check: Perform a Kaiser test. A negative result (no blue color) indicates successful coupling of the acid tail.

  • Washing: Wash resin 3x with DMF, 3x with DCM.

  • Imine Formation: Suspend resin in 1% acetic acid in DMF. Add the aniline derivative (5.0 equiv). Shake for 4 hours at RT.

  • Reduction: Add NaBH(OAc)3 (5.0 equiv) directly to the mixture. Shake for 12 hours.

  • Cleavage: Cleave the final construct from the resin using 95% TFA/H2O.

Mechanism: The propanoic acid forms a stable amide bond, positioning the pyrazole core. The aldehyde remains free for the reductive amination, allowing the introduction of diversity elements (R-groups) at the 4-position.

Strategy B: Synthesis of Fused Pyrazolo[4,3-c]pyridines

Concept: Utilizing the Vilsmeier-Haack derived aldehyde to fuse a pyridine ring onto the pyrazole core. This mimics the core structure of several kinase inhibitors.

Protocol 2: One-Pot Cyclization with Primary Amines

Reference Foundation: Adapted from Sonogashira-type cyclizations of 4-formylpyrazoles.

Reagents:

  • FPPA (1.0 mmol)

  • Acetone (or other methyl ketone) (1.0 mmol)

  • Ammonium acetate (2.0 mmol) or Primary Amine

  • Ethanol (10 mL)

  • Catalyst: L-Proline (10 mol%) or Piperidine

Step-by-Step Procedure:

  • Condensation: In a round-bottom flask, combine FPPA (258 mg, 1 mmol) and Acetone (58 mg, 1 mmol) in Ethanol (10 mL).

  • Catalysis: Add L-Proline (11 mg). Reflux for 2 hours.

    • Observation: Monitor TLC for the disappearance of the aldehyde spot (approx. Rf 0.5 in 1:1 Hexane/EtOAc).

  • Cyclization: Add Ammonium Acetate (154 mg, 2 mmol) to the reaction mixture. Continue reflux for 6–8 hours.

  • Workup: Cool to RT. Pour into ice-cold water (50 mL). The precipitate is the fused pyrazolo-pyridine derivative.

  • Purification: Recrystallize from hot ethanol.

Critical Note on Regiochemistry: The propanoic acid chain at N1 prevents N-alkylation side reactions during the cyclization, forcing the ring closure to occur at the C5 position of the pyrazole.

Strategy C: Multicomponent Biginelli Reaction

Concept: Rapid generation of dihydropyrimidines (DHPMs) using the aldehyde functionality.

Protocol 3: Microwave-Assisted Biginelli Synthesis

Reagents:

  • FPPA (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)[1]

  • Urea or Thiourea (1.2 mmol)

  • Catalyst: Yb(OTf)3 (5 mol%) or dilute HCl

  • Solvent: Ethanol (2 mL)

Step-by-Step Procedure:

  • Loading: In a microwave vial, combine FPPA, ethyl acetoacetate, and urea.

  • Catalyst: Add Yb(OTf)3 (30 mg).

  • Irradiation: Seal the vial. Heat in a microwave reactor at 120°C for 10 minutes (Power: 150W).

    • Alternative: If no microwave is available, reflux in ethanol for 4 hours.

  • Isolation: Cool the vial. The product often precipitates upon cooling. Filter and wash with cold ethanol.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Solubility The carboxylic acid forms dimers or salts.Use DMF/DMSO as solvent; convert acid to methyl ester for intermediate steps if necessary.
No Reaction at Aldehyde Steric hindrance from the phenyl group at C3.Increase temperature; use Lewis acid catalysts (e.g.,

) for condensations.
Side Product formation Decarboxylation of the propanoic acid (rare but possible >180°C).Keep reaction temperatures below 150°C.

References

  • Vilsmeier-Haack Formylation of Pyrazoles

    • Title: Synthesis and antimicrobial activity of new 4-formyl pyrazole derivatives derived from galloyl hydrazide.[2]

    • Source: Chemical Methodologies, 2023.
    • URL:[Link]

    • Relevance: Establishes the protocol for generating the 4-formyl-3-phenylpyrazole core.
  • Pyrazolo[4,3-c]pyridine Synthesis

    • Title: Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach.[3]

    • Source: Beilstein Journal of Organic Chemistry, 2014.
    • URL:[Link]

    • Relevance: Provides the mechanistic basis for fusing pyridine rings to the 4-formylpyrazole scaffold.
  • Antimicrobial Hydrazones

    • Title: Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid.
    • Source: NIH / Bioorganic & Medicinal Chemistry Letters, 2016.
    • URL:[Link]

    • Relevance: Validates the biological activity of 1,3-diphenylpyrazole aldehydes with carboxylic acid tails (analogous to the propanoic acid deriv
  • General Reactivity of 4-Formylpyrazoles

    • Title: 4-Formylpyrazoles: Applications in Organic Synthesis.[4][2][5][6][7][8]

    • Source: ResearchGate (Review), 2025.[4]

    • URL:[Link]

    • Relevance: Comprehensive review of downstream transformations (Schiff bases, MCRs) applicable to FPPA.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid. This document is designed for researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to improve yield and purity. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The synthesis of the target molecule is typically approached in two main stages:

  • Vilsmeier-Haack Formylation: The creation of the core intermediate, 3-phenyl-1H-pyrazole-4-carbaldehyde, from a suitable precursor like acetophenone phenylhydrazone.

  • N-Alkylation via Michael Addition: The regioselective addition of the propanoic acid side chain to the N1 position of the pyrazole ring.

This guide is structured to address common challenges encountered in each of these critical stages.

Overall Synthetic Pathway

The following diagram illustrates the two-stage synthetic route.

G cluster_0 Stage 1: Vilsmeier-Haack Formylation cluster_1 Stage 2: N-Alkylation (Michael Addition) A Acetophenone Phenylhydrazone B 3-Phenyl-1H-pyrazole-4-carbaldehyde A->B POCl3, DMF (Vilsmeier Reagent) C 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid B->C 1. Acrylic Acid, Base 2. Acidic Work-up

Caption: General synthetic route for 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid.

Part 1: Troubleshooting the Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles like pyrazoles.[1] It involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium salt generated in situ from a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃).[2][3] However, its success is highly sensitive to reaction conditions.

Frequently Asked Questions (Formylation Stage)

Q1: My reaction to form 3-phenyl-1H-pyrazole-4-carbaldehyde shows very low conversion or fails completely. What went wrong?

A1: This is a common issue often traced back to the Vilsmeier reagent itself or the reaction temperature.

  • Vilsmeier Reagent Integrity: The chloroiminium salt is highly electrophilic and moisture-sensitive.[4] It must be prepared in situ under strictly anhydrous conditions at a low temperature (0–5 °C) to prevent decomposition.[4] Using aged or improperly stored POCl₃ or wet DMF can completely inhibit the reaction.

  • Reaction Temperature: While the reagent is formed at low temperatures, the subsequent formylation of the pyrazole precursor often requires heating. Literature precedents for similar substrates report reaction temperatures ranging from 60-85 °C for several hours.[5][6] Insufficient heating may lead to a sluggish or incomplete reaction. Conversely, excessive temperatures can cause decomposition and tar formation.[4]

  • Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is critical. For less reactive substrates, an excess of the reagent may be required to drive the reaction to completion.[7] Some protocols have shown that increasing the equivalents of POCl₃ from 2 to 10 can dramatically improve yields from 60% to 90%.[8]

Q2: My TLC plate shows the consumption of starting material, but I have multiple new spots and a dark, tarry residue in the flask. What are these byproducts?

A2: The formation of multiple products and tar is typically a result of side reactions or decomposition.

  • Overheating: The Vilsmeier-Haack reaction is exothermic.[4] Uncontrolled temperature, especially during reagent formation or substrate addition, can lead to polymerization and the formation of intractable tars.

  • Incomplete Hydrolysis: The reaction is quenched by pouring the mixture onto crushed ice and water. This step hydrolyzes the iminium intermediate to the final aldehyde.[9] If this hydrolysis is incomplete or if the work-up is not performed carefully, various intermediates can persist.

  • Side Reactions: While formylation at the C4 position is electronically favored, other side reactions can occur depending on the specific substrate and conditions.[10] For pyrazoles with unprotected N-H groups, N-formylation is a potential side reaction, though C-formylation is generally preferred.[10]

Q3: How can I optimize the reaction conditions to maximize the yield of the desired pyrazole-4-carbaldehyde?

A3: Optimization should be approached systematically.

  • Reagent Quality: Always use freshly distilled POCl₃ and anhydrous DMF.

  • Temperature Control: Prepare the Vilsmeier reagent at 0-5 °C with slow, dropwise addition of POCl₃ to DMF.[4] After adding your substrate, slowly and carefully raise the temperature to the optimal level (e.g., 70 °C) and monitor by TLC until the starting material is consumed.[4][8]

  • Stoichiometry: Begin with a 2- to 4-fold excess of the Vilsmeier reagent.[7] If conversion is low, consider increasing the equivalents of POCl₃ in a subsequent trial run.[8]

  • Work-up: The quench is highly exothermic. Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[5] Neutralize the acidic solution carefully with a mild base like sodium bicarbonate to a pH of 7-8 before extraction.[4][11]

Troubleshooting Workflow: Vilsmeier-Haack Formylation

G start Low Yield or No Reaction in Formylation Step q1 Is the Vilsmeier Reagent active? start->q1 a1_no ACTION: - Use anhydrous DMF - Use fresh/distilled POCl₃ - Prepare reagent at 0-5°C q1->a1_no No a2 a2 q1->a2 Yes a1_yes Proceed to next check end_node Improved Yield Expected a1_no->end_node q2 Was the reaction temperature optimal? a2_yes Proceed to next check a2_no ACTION: - Monitor reaction by TLC - Gradually increase temp. (e.g., 70-80°C) - Avoid overheating to prevent tar a2_no->end_node q3 Is the stoichiometry correct? a3_no ACTION: - Use 2-4 eq. of Vilsmeier reagent - Increase POCl₃ eq. for sluggish reactions q3->a3_no No q3->end_node Yes a3_yes Consider purification issues a3_no->end_node a2->a2_no No a2->q3 Yes

Caption: Troubleshooting logic for the Vilsmeier-Haack formylation stage.

Part 2: Troubleshooting the N-Alkylation (Michael Addition)

The introduction of the propanoic acid side chain is typically achieved via a Michael addition of the pyrazole nitrogen to an acrylic acid derivative. The key challenges in this step are controlling regioselectivity and achieving complete conversion without side reactions.

Frequently Asked Questions (N-Alkylation Stage)

Q1: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve selectivity for the desired N1 product?

A1: Regioselectivity in pyrazole N-alkylation is a well-documented challenge influenced by steric, electronic, and solvent effects.[12]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[12][13] In 3-phenyl-1H-pyrazole-4-carbaldehyde, the N1 position is sterically less encumbered than the N2 position, which is flanked by the phenyl group. Therefore, N1 alkylation is expected to be the major product.

  • Base and Solvent System: The choice of base and solvent is critical. A catalyst-free Michael reaction in a polar aprotic solvent like DMSO can provide excellent N1 selectivity (>99:1).[14][15] Common bases like potassium carbonate (K₂CO₃) in DMSO are also known to be effective for regioselective N1-alkylation.[12]

  • Electronic Effects: While sterics are dominant here, the electronic properties of the pyrazole ring substituents can also influence the nucleophilicity of the respective nitrogen atoms.[12]

Q2: The Michael addition is very slow or does not go to completion. How can I improve the reaction rate and yield?

A2: Sluggish conversion can be addressed by modifying the reaction conditions.

  • Base Strength: A suitable base is required to deprotonate the pyrazole, increasing its nucleophilicity. While strong bases like sodium hydride (NaH) can be used, milder bases like diisopropylethylamine (DIPEA) or K₂CO₃ are often sufficient and can prevent side reactions.[12][14] A slight excess of the base is often beneficial.[12]

  • Temperature: Many N-alkylation reactions proceed well at room temperature, but gentle heating (e.g., to 50-80 °C) can significantly increase the rate for less reactive substrates.[12] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Reactivity of the Michael Acceptor: Using methyl or ethyl acrylate followed by a final hydrolysis step can sometimes be more efficient than using acrylic acid directly, as the ester is a more reactive Michael acceptor.

Q3: The final product, 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid, is difficult to isolate and purify due to its high polarity and water solubility. What is the best purification strategy?

A3: The presence of both a carboxylic acid and a polar pyrazole ring makes the product amphiphilic.

  • Acid-Base Extraction: After the reaction, perform an extractive work-up. If you used an acrylate ester, first hydrolyze it with a base (e.g., NaOH). Then, acidify the aqueous layer with dilute HCl to a pH of ~3-4. This will protonate the carboxylic acid, making the product less water-soluble and allowing it to be extracted into an organic solvent like ethyl acetate.

  • Precipitation/Recrystallization: After extraction and concentration, the crude product can often be purified by precipitation or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[16]

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used. Due to the product's polarity, a polar eluent system such as dichloromethane/methanol or ethyl acetate/acetic acid may be required.

Troubleshooting Workflow: N-Alkylation

G start Low Yield or Poor Selectivity in N-Alkylation q1 Is regioselectivity (N1/N2) the issue? start->q1 a1_yes ACTION: - Use polar aprotic solvent (DMSO) - Use mild base (K₂CO₃, DIPEA) - Steric hindrance at N2 should favor N1 q1->a1_yes Yes q2 Is the reaction conversion low? q1->q2 No a1_yes->q2 a1_no Proceed to conversion check a2_yes ACTION: - Ensure adequate base (1.2 eq.) - Gently heat reaction (50-80°C) - Consider using more reactive acrylate ester q2->a2_yes Yes q3 Is product isolation difficult? q2->q3 No a2_yes->q3 a2_no Consider purification issues a3_yes ACTION: - Perform careful acid-base workup - Adjust pH to ~3-4 before extraction - Purify via recrystallization or polar column chromatography q3->a3_yes Yes end_node High Yield of Pure Product q3->end_node No a3_yes->end_node

Caption: Troubleshooting logic for the N-Alkylation stage via Michael Addition.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde

This protocol is based on the Vilsmeier-Haack formylation of acetophenone phenylhydrazone.[5][11][17]

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 eq.). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 2-4 eq.) dropwise to the DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Reaction: Dissolve acetophenone phenylhydrazone (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature, then heat it in an oil bath at 70-80 °C for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred slurry of crushed ice (approx. 200 g per 0.1 mol of substrate).

  • Neutralization: Carefully neutralize the acidic solution by the slow portion-wise addition of solid sodium bicarbonate or a saturated solution until the pH is approximately 7-8.

  • Isolation and Purification: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude product can be purified by recrystallization from ethanol to yield 3-phenyl-1H-pyrazole-4-carbaldehyde as a solid.[16]

Protocol 2: Synthesis of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid

This protocol describes a base-mediated Michael addition.[12][14]

  • Reaction Setup: In a round-bottom flask, dissolve 3-phenyl-1H-pyrazole-4-carbaldehyde (1 eq.) in dimethyl sulfoxide (DMSO). Add potassium carbonate (K₂CO₃, 1.5 eq.).

  • Addition: To the suspension, add ethyl acrylate (1.2 eq.) dropwise at room temperature.

  • Reaction: Stir the mixture at 50 °C and monitor by TLC until the starting pyrazole is consumed (typically 6-12 hours).

  • Hydrolysis: Cool the reaction mixture to room temperature. Add a 2M aqueous solution of sodium hydroxide (NaOH, 3 eq.) and stir at 50 °C for 2-4 hours to hydrolyze the ester.

  • Work-up and Isolation: Pour the reaction mixture into water and wash with ethyl acetate to remove any non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 2M HCl.

  • Purification: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization to afford the final product.

Data Summary Table
StepKey ReagentsStoichiometry (eq.)SolventTemperature (°C)Typical Yield
Formylation Acetophenone Phenylhydrazone1.0DMF70-8060-90%[8]
POCl₃2.0 - 10.0
DMF5.0 (and solvent)
N-Alkylation 3-Phenyl-1H-pyrazole-4-carbaldehyde1.0DMSO50>90%[14]
Ethyl Acrylate1.2
K₂CO₃1.5
Hydrolysis NaOH (aq)3.0Water50Quantitative
References
  • Belskaya, N. P., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. (Source: )

  • BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. BenchChem Technical Guides. (Source: )

  • Amer, A. M., et al. (2014). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Journal of Applicable Chemistry, 3(3), 1152-1158. (Source: )

  • Shetty, M. M., et al. (2010). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(7), 5037-5042. (Source: )

  • Belskaya, N. P., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. (Source: )

  • Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27387-27429. (Source: )

  • Patel, H. V., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(3), 572-578. (Source: )

  • BenchChem. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. BenchChem Technical Guides. (Source: )

  • Patel, N. B., et al. (2012). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. International Journal of Pharmaceutical Sciences and Research. (Source: )

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14. (Source: )

  • Singh, P. P., et al. (2021). Unleashing the Power of Vilsmeier–Haack Reaction in Synthesis of Heterocycles (A Review). ResearchGate. (Source: )

  • Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10834–10842. (Source: )

  • Al-Ostath, R. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1). (Source: )

  • Miner, T. G., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molbank, 2022(2), M1398. (Source: )

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Guides. (Source: )

  • BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem Technical Guides. (Source: )

  • Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Figshare. (Source: )

  • Miner, T. G., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. (Source: )

  • Shingare, M. S., et al. (2012). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3). (Source: )

  • Jones, L. A., et al. (2014). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry, 38(7), 2829-2838. (Source: )

  • Ghate, M., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety bearing Pyrazole-4-carbaldehyde derivatives. Journal of Pharmaceutical and Scientific Innovation, 2(5), 28-32. (Source: )

  • Miner, T. G., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. (Source: )

  • Malkov, A. V., et al. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Synthetic Communications, 41(12), 1772-1778. (Source: )

  • The Organic Chemistry Tutor. (2021). Vilsmeier-Haack Reaction. YouTube. (Source: )

  • Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction. Name Reactions in Organic Synthesis. (Source: )

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. . (Source: )

  • Al-Masoudi, W. A. M., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 287-296. (Source: )

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. (Source: )

  • Urbonaite, G., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. (Source: )

  • Deshmukh, M. B., et al. (2001). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Asian Journal of Chemistry, 13(1), 373-375. (Source: )

  • Kumar, A., et al. (2012). Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 4(1), 350-354. (Source: )

  • Various Authors. (2025). 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid. ResearchGate. (Source: )

  • Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. (Source: )

Sources

Optimization

Solving solubility issues of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid in water

Technical Support Center: 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid Welcome to the technical support center for 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid

Welcome to the technical support center for 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions regarding the aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility challenges in your experiments.

Understanding the Molecule: A Triad of Influences

The aqueous solubility of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid is governed by the interplay of its three key functional components: the pyrazole ring, the phenyl group, and the propanoic acid tail. The planar and aromatic nature of the pyrazole and phenyl rings can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the individual molecules.[1][2] While the propanoic acid moiety offers a hydrophilic handle, its effectiveness is often counteracted by the larger hydrophobic regions of the molecule.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the common challenges encountered when working with 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid in aqueous solutions.

Q1: My initial attempts to dissolve the compound in water have failed. What is the first and most critical parameter to consider?

A1: The first and most critical parameter to investigate is the pH of your aqueous solution.

The propanoic acid group is the key to unlocking the solubility of this molecule. In a neutral or acidic solution, the carboxylic acid exists predominantly in its protonated, uncharged form (R-COOH). This form is significantly less polar and therefore less soluble in water.[3]

By increasing the pH to a basic environment (typically pH > 7), you can deprotonate the carboxylic acid to its carboxylate salt form (R-COO⁻). This negatively charged ion is much more polar and readily interacts with water molecules, leading to a substantial increase in solubility.[3][4]

Recommendation: Start by preparing a stock solution in a mild base, such as 0.1 M NaOH, or by titrating a suspension of the compound in water with a suitable base until the solid dissolves.

Q2: I've adjusted the pH, and while solubility has improved, it's still not sufficient for my experimental needs. What is the next logical step?

A2: The next logical step is to explore the use of co-solvents.

If pH adjustment alone is insufficient, introducing a water-miscible organic solvent, or co-solvent, can further enhance solubility.[5] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for dissolving non-polar compounds.[][7]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG), particularly PEG 300 and PEG 400[][8]

  • Dimethyl sulfoxide (DMSO)

Experimental Approach:

  • Prepare a concentrated stock solution of your compound in 100% of a suitable co-solvent (e.g., DMSO or ethanol).

  • For your working solution, perform a serial dilution of the stock solution into your aqueous buffer.

Caution: Be mindful of the final concentration of the co-solvent in your experiment, as high concentrations can sometimes interfere with biological assays. It is also crucial to be aware of the potential for the compound to precipitate out of solution when a DMSO stock is diluted into an aqueous buffer.[2]

Q3: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "crashing out" and can be addressed by several strategies.

The abrupt change in the solvent environment from a highly organic DMSO stock to a predominantly aqueous buffer can cause the compound to exceed its solubility limit and precipitate.

Immediate Solutions:

  • Reduce the final concentration: The simplest approach is to lower the final concentration of the compound in your assay.

  • Incorporate a surfactant: Adding a non-ionic surfactant, such as Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80), to your aqueous buffer can help maintain the compound's solubility through micellar solubilization.[2]

  • Optimize the co-solvent percentage: Instead of a direct large dilution, try a stepwise dilution or use a buffer that already contains a small percentage of the co-solvent.

Q4: Are there other, more advanced techniques to consider for persistently low solubility?

A4: Yes, several advanced formulation strategies can be employed, particularly in a drug development context.

If basic pH adjustment and co-solvents are not sufficient, you can explore the following techniques:

  • Salt Formation: Creating a stable salt of the carboxylic acid can significantly improve its solubility and dissolution rate.[1][9] This is often a primary strategy in pharmaceutical development.

  • Solid Dispersions: Dispersing the compound in its amorphous (non-crystalline) state within a hydrophilic polymer matrix can dramatically increase its aqueous solubility.[1][2] This is because the amorphous form does not have the high crystal lattice energy of the crystalline form.

  • Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area-to-volume ratio, which can enhance the dissolution rate.[1]

Q5: Could temperature adjustments help with solubility?

A5: Yes, increasing the temperature can enhance the solubility of your compound.[8]

However, this approach should be used with caution. The formyl (aldehyde) group on the pyrazole ring could be susceptible to degradation or side reactions at elevated temperatures. It is crucial to assess the thermal stability of the compound before employing heat to aid dissolution. If you do use heat, it is advisable to cool the solution to the desired experimental temperature before use and observe for any precipitation.

Summary of Troubleshooting Strategies
StrategyPrincipleKey Considerations
pH Adjustment Ionization of the carboxylic acid to its more soluble salt form.[3][4]Start with a basic pH ( > 7). Monitor for any pH-dependent degradation.
Co-solvents Reducing the polarity of the aqueous medium.[]Choose a biocompatible co-solvent. Be mindful of the final concentration.
Surfactants Micellar solubilization to prevent precipitation.[2]Useful when diluting from a high-concentration organic stock.
Salt Formation Creates a more soluble form of the compound.[1]A robust method for long-term formulation development.
Solid Dispersions Overcomes crystal lattice energy by creating an amorphous form.[1][2]An advanced technique for significant solubility enhancement.
Temperature Increase Provides energy to overcome intermolecular forces.[8]Assess the thermal stability of the compound to avoid degradation.

Experimental Protocols

Protocol 1: Basic Solubilization via pH Adjustment
  • Weigh out the desired amount of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid.

  • Add a small volume of deionized water to create a slurry.

  • While stirring, add 0.1 M NaOH dropwise until the solid completely dissolves.

  • Use a pH meter to determine the final pH of the solution.

  • If necessary, adjust the pH to your desired experimental range using dilute HCl and NaOH, being careful not to go to a pH where the compound precipitates.

  • Add your buffer components and bring the solution to the final desired volume with deionized water.

Protocol 2: Preparation of a Stock Solution with a Co-solvent
  • Weigh out a precise amount of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid.

  • Dissolve the compound in a minimal volume of 100% DMSO (or another suitable co-solvent) to create a high-concentration stock solution. Gentle vortexing or sonication can be used to aid dissolution.

  • Store the stock solution appropriately (typically at -20°C or -80°C, protected from light).

  • For working solutions, dilute the stock solution into your final aqueous buffer. To avoid precipitation, consider adding the stock solution to a vigorously stirring buffer.

Visualization of a Key Workflow

G cluster_0 Initial Assessment cluster_1 Primary Strategy: pH Adjustment cluster_2 Secondary Strategy: Co-solvents cluster_3 Troubleshooting Precipitation cluster_4 Successful Solubilization a Compound Suspension in Water b Add Base (e.g., 0.1 M NaOH) a->b c Compound Dissolved? b->c d Prepare Concentrated Stock in Co-solvent c->d No i Proceed with Experiment c->i Yes e Dilute into Aqueous Buffer d->e f Precipitation Observed? e->f g Add Surfactant to Buffer f->g Yes h Lower Final Concentration f->h Yes f->i No g->i h->i

Caption: Workflow for troubleshooting solubility issues.

References
  • Benchchem. dealing with poor solubility of pyrazole derivatives during synthesis.
  • Fiveable. pH and Solubility.
  • Britannica. Carboxylic acid - Properties, Structure, Reactions.
  • Benchchem. Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
  • Reddit. How does pH affect water solubility of organic acids (or acids in general)?.
  • Benchchem. How to improve the solubility of 1-Isopropylpyrazole derivatives.
  • Taylor & Francis. Cosolvent – Knowledge and References.
  • YouTube. Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). Solubility Enhancement of Drugs.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures in Pyrazole Propanoic Acid Synthesis

This guide serves as a specialized technical support resource for researchers encountering difficulties in the synthesis of pyrazole propanoic acids . While "pyrazole propanoic acid" can refer to N-linked isomers (via Mi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering difficulties in the synthesis of pyrazole propanoic acids . While "pyrazole propanoic acid" can refer to N-linked isomers (via Michael addition), this guide focuses on the more challenging C-linked cyclization (Knorr-type synthesis), specifically the conversion of


-diketo acids (like succinylacetone) into 3-(5-methyl-1H-pyrazol-3-yl)propanoic acid (MPP)  and its derivatives.

Core Reaction & Mechanism Analysis[1][2][3]

Before troubleshooting, verify your reaction pathway. The synthesis typically involves the condensation of 4,6-dioxoheptanoic acid (succinylacetone) or its esters with hydrazine (or substituted hydrazines).

The "Hydrazone Trap" Mechanism

A common misconception is that this reaction is instantaneous. It proceeds through a discrete hydrazone intermediate which must then undergo intramolecular nucleophilic attack and dehydration to form the aromatic ring. Failures often occur when the intermediate forms but fails to cyclize.

PyrazoleMechanism Figure 1: Mechanistic pathway showing the critical 'Hydrazone Trap' (Yellow) and Azine diversion (Red). Start Succinylacetone (4,6-dioxoheptanoic acid) Inter Hydrazone Intermediate (Open Chain) Start->Inter Condensation (Fast) Hydrazine Hydrazine (NH2NH2) Hydrazine->Inter Cyclic 5-Hydroxy-pyrazoline (Unstable) Inter->Cyclic Nucleophilic Attack (Rate Limiting) Side Azine Byproduct (Polymer/Oligomer) Inter->Side Reaction with 2nd Ketone Product 3-(5-methyl-1H-pyrazol-3-yl) propanoic acid (MPP) Cyclic->Product Dehydration (-H2O)

Phase 1: Pre-Reaction Diagnostics (Reagent Integrity)

Many "cyclization" failures are actually starting material failures . Succinylacetone is highly reactive and prone to dimerization.

ReagentCritical CheckSymptom of FailureSolution
Succinylacetone Purity/State: Is it a free flowing solid or a sticky gum?Low yield; complex NMR in aliphatic region.Succinylacetone self-condenses. Use fresh commercial stock or generate in situ from the ester followed by hydrolysis.
Hydrazine Concentration: Hydrazine hydrate (50-60% or 98%?).No reaction; recovery of starting material.Old hydrazine absorbs CO₂ from air. Titrate or use a fresh bottle.
Solvent Water Content: Is the solvent anhydrous?Incomplete dehydration (stalled at pyrazoline).While water is a byproduct, excess water in the initial stage can shift equilibrium. Use EtOH/AcOH mixtures.

Phase 2: Troubleshooting the Cyclization Step

Issue A: "I see the intermediate, but it won't close."

Diagnosis: You are stuck in the Hydrazone Trap . The open-chain hydrazone is stable enough to be isolated but requires activation to cyclize.

  • The Fix (Acid Catalysis): The dehydration step (Pyrazoline

    
     Pyrazole) is acid-catalyzed.
    
    • Protocol Adjustment: Add acetic acid (AcOH) (10-20 mol%) or run the reaction in refluxing ethanol containing AcOH.

    • Why? Protonation of the hydroxyl group in the 5-hydroxy-pyrazoline intermediate makes it a better leaving group (

      
      ), driving aromatization.
      
Issue B: "I'm getting a mixture of isomers."

Diagnosis: Regioselectivity failure. This only applies if you are using a substituted hydrazine (e.g., methylhydrazine).

  • The Science: The reaction produces 1,3- and 1,5-isomers based on which nitrogen attacks the most electrophilic ketone first.

  • The Fix:

    • Steric Control: Bulky hydrazines favor the less hindered ketone.

    • Solvent Switch: Switch to Fluorinated Alcohols (e.g., HFIP or TFE). These solvents are known to drastically improve regioselectivity in Knorr synthesis due to their strong H-bond donating ability, which activates the carbonyls differentially [1].

Issue C: "My product is an insoluble goo / Polymerization."

Diagnosis: Azine Formation .

  • The Mechanism: One hydrazine molecule reacts with two succinylacetone molecules (bridging them) instead of closing the ring on one.

  • The Fix: Inverse Addition .

    • Protocol: Dissolve the hydrazine in the solvent first. Add the succinylacetone solution slowly (dropwise) to the hydrazine.

    • Why? This ensures hydrazine is always in excess relative to the ketone, statistically favoring the 1:1 reaction (cyclization) over the 1:2 reaction (azine formation).

Phase 3: Isolation & Purification (The "Hidden" Failure)

Users often believe the reaction failed because they cannot extract the product. Pyrazole propanoic acids are zwitterionic (containing both a basic pyrazole nitrogen and an acidic carboxyl group).

Standard Workup Failure:

  • Attempt: Extract with EtOAc at pH 7.

  • Result: Product stays in the water.

Correct Isolation Protocol:

  • Evaporation: Remove organic solvents (EtOH) under vacuum.

  • pH Adjustment: The Isoelectric Point (pI) is typically around pH 4-5.

    • Acidify carefully to pH ~4.5. The product may precipitate as a solid.[1]

  • Extraction: If it does not precipitate, extract with n-Butanol or EtOAc at pH 3-4 .

    • Note: At pH < 2, the pyrazole is protonated (cationic). At pH > 7, the acid is deprotonated (anionic). You must hit the "sweet spot" where it is neutral.

Decision Tree for Troubleshooting

Troubleshooting Figure 2: Diagnostic logic flow for identifying failure modes. Start Start: Reaction Analysis CheckSM Is Starting Material (SM) Consumed? (TLC/LCMS) Start->CheckSM SM_Yes Yes, SM Consumed CheckSM->SM_Yes SM_No No, SM Remains CheckSM->SM_No SM Visible CheckMass Check Mass (LCMS) SM_Yes->CheckMass Heat Increase Temp (Reflux) or Add Acid Catalyst SM_No->Heat CorrectMass Correct Mass Found CheckMass->CorrectMass WrongMass Wrong Mass CheckMass->WrongMass YieldLow Low Isolated Yield? CorrectMass->YieldLow MassPlus14 Mass +14/28? (Alkylation/Esterification) WrongMass->MassPlus14 MassDimer Mass = 2x SM? (Azine Formation) WrongMass->MassDimer IsoPoint Adjust pH to ~4.5 (Isoelectric Point) YieldLow->IsoPoint Yes InverseAdd Use Inverse Addition (Dropwise SM to Hydrazine) MassDimer->InverseAdd

Frequently Asked Questions (FAQ)

Q: Can I use succinic anhydride instead of succinylacetone? A: No. Succinic anhydride will react with hydrazine to form a cyclic hydrazide (pyridazine-3,6-dione), not a pyrazole. You need the 1,3-dicarbonyl motif found in succinylacetone (4,6-dioxoheptanoic acid).

Q: Why does my NMR show a mixture of enol and keto forms? A: This is normal for the starting material (succinylacetone). However, the final pyrazole product should be aromatic. If you see enol peaks in the product, you likely have the intermediate pyrazoline or an incomplete dehydration. Reflux with catalytic HCl or AcOH to force aromatization.

Q: I am using methylhydrazine and getting the wrong regioisomer. How do I switch it? A: The "wrong" isomer is often the thermodynamic product. To favor the kinetic product, lower the temperature (0°C) and use a solvent like HFIP (Hexafluoroisopropanol) . Alternatively, synthesize the pyrazole via a stepwise Michael addition to an enaminone precursor, which dictates the regiochemistry before the hydrazine is even added.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link

  • Succinylacetone Mechanism: Scott, C. R., et al. "Succinylacetone: A toxin and a marker." American Journal of Medical Genetics, 1982. Link

  • Knorr Synthesis Overview: Knorr, L. "Einwirkung von Acetessigester auf Phenylhydrazin." Berichte der deutschen chemischen Gesellschaft, 1883. Link

  • Isolation of Amphoteric Pyrazoles: Kumarasinghe, I. R., et al. "3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid." Acta Crystallographica, 2009. Link

Sources

Optimization

Removing unreacted starting materials from 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid mixtures

Case ID: PYR-PROP-004 Status: Active Topic: Removal of Unreacted Starting Materials & Impurity Profiling Applicable For: Synthetic Organic Chemistry, Medicinal Chemistry, Process Development Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-PROP-004 Status: Active Topic: Removal of Unreacted Starting Materials & Impurity Profiling Applicable For: Synthetic Organic Chemistry, Medicinal Chemistry, Process Development

Executive Summary & Chemical Context

This guide addresses the purification of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid (Target Molecule). To select the correct purification strategy, you must first identify your synthesis route, as this dictates the impurity profile.

The Molecule:

  • Core: Pyrazole ring (Aromatic, stable).

  • Functional Group A (Acidic): Propanoic acid tail (

    
    ).
    
  • Functional Group B (Electrophilic): Formyl/Aldehyde group (Reactive to nucleophiles, oxidizable).

  • Lipophilic Region: Phenyl ring.

Common Impurities:

  • 3-Phenyl-1H-pyrazole-4-carbaldehyde: (Neutral/Weakly Basic) - From N-alkylation failure.

  • 3-Bromopropanoic acid / Acrylic acid: (Acidic) - Excess alkylating reagents.

  • Inorganic Salts: (NaBr, K2CO3) - Byproducts of base-mediated coupling.

Module A: Acid-Base Extraction (Primary Protocol)

Objective: Remove neutral organic impurities (e.g., unreacted pyrazole precursors, esters) and inorganic salts. Mechanism: Exploits the acidity of the carboxylic acid tail. The target molecule becomes water-soluble at high pH (carboxylate form) and organic-soluble at low pH (free acid form).

Protocol Steps
  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsions with basic water.

  • Basification (Extraction into Water):

    • Extract the organic layer 2x with saturated aqueous NaHCO₃ (pH ~8-9).

    • Why: The target acid deprotonates (

      
      ) and moves to the aqueous layer. Neutral impurities (unreacted pyrazole, esters) remain in the EtOAc.
      
  • Organic Wash:

    • Wash the combined aqueous extracts once with fresh EtOAc.

    • Why: Removes physically entrained neutral impurities.

  • Acidification (Precipitation/Re-extraction):

    • Cool the aqueous layer to 0-5°C.

    • Slowly acidify with 1M HCl to pH ~2-3.

    • Observation: The target molecule should precipitate as a white/off-white solid.

  • Isolation:

    • If solid: Filter and wash with cold water.

    • If oil: Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Workflow Visualization

AcidBaseExtraction node_start Crude Mixture (Target + Neutral Impurities) node_step1 Dissolve in EtOAc Add Sat. NaHCO3 (aq) node_start->node_step1 node_sep1 Phase Separation node_step1->node_sep1 node_org1 Organic Layer (Contains Neutral Impurities) node_sep1->node_org1 Top Layer node_aq1 Aqueous Layer (Contains Target as Carboxylate) node_sep1->node_aq1 Bottom Layer node_step2 Wash with fresh EtOAc node_aq1->node_step2 node_sep2 Phase Separation node_step2->node_sep2 node_org2 Organic Wash (Discard) node_sep2->node_org2 node_aq2 Clean Aqueous Phase node_sep2->node_aq2 node_acid Acidify with 1M HCl to pH 2-3 node_aq2->node_acid node_final Target Precipitates (Free Acid Form) node_acid->node_final

Figure 1: Acid-Base extraction logic for separating carboxylic acid targets from neutral precursors.

Module B: Bisulfite Adduct Purification (High Specificity)

Objective: Remove acidic impurities that lack an aldehyde group (e.g., 3-bromopropanoic acid, acrylic acid). Mechanism: Aldehydes react reversibly with sodium bisulfite (NaHSO₃) to form water-soluble sulfonate adducts. Non-aldehyde acids do not form this adduct.

Protocol Steps
  • Adduct Formation:

    • Dissolve the semi-pure material (from Module A) in a minimal amount of Ethanol .

    • Add 2-3 equivalents of saturated aqueous NaHSO₃ .

    • Stir vigorously for 30-60 minutes.

    • Result: The target aldehyde forms a water-soluble adduct.[1][2][3][4] Impurities remain unchanged.

  • Washing:

    • Wash the aqueous solution with Dichloromethane (DCM) or Ether .

    • Action: Discard the organic layer (contains non-aldehyde impurities).

  • Regeneration:

    • Adjust the aqueous phase pH to >10 using Sodium Carbonate (Na₂CO₃) or dilute NaOH.

    • Warning: Do not use heat; high pH + heat can degrade the pyrazole or cause condensation.

    • Stir for 15 minutes to reverse the adduct.

  • Recovery:

    • Acidify carefully back to pH ~3-4 (to reprotonate the carboxylic acid tail).

    • Extract with EtOAc, dry, and concentrate.

Workflow Visualization

BisulfitePurification node_start Mixture (Target Aldehyde + Non-Aldehyde Acids) node_reagent Add Sat. NaHSO3 (aq) + Ethanol node_start->node_reagent node_sep1 Phase Separation (Wash with DCM) node_reagent->node_sep1 node_org Organic Layer (Non-Aldehyde Impurities) node_sep1->node_org Discard node_aq Aqueous Layer (Target Bisulfite Adduct) node_sep1->node_aq Keep node_regen Basify (pH > 10) Regenerate Aldehyde node_aq->node_regen node_acidify Re-acidify (pH 3) Extract with EtOAc node_regen->node_acidify node_final Pure Target Molecule node_acidify->node_final

Figure 2: Bisulfite adduct loop for isolating aldehyde-containing species.

Troubleshooting & FAQs

Q1: The product is not precipitating upon acidification in Module A.
  • Cause: The product might be slightly amphiphilic due to the pyrazole ring, or the volume of water is too high.

  • Solution:

    • Check pH: Ensure pH is definitely below 4 (use a calibrated probe, not just paper).

    • Salting Out: Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic acid ("Salting out" effect).

    • Back-Extraction: Do not rely on precipitation. Extract the acidic aqueous layer with EtOAc (3x) even if no solid forms.

Q2: I see decomposition after the Bisulfite method.
  • Cause: The aldehyde group is sensitive to the strong base used during regeneration (Cannizzaro reaction or aldol condensation).

  • Solution: Use Formalin (37% Formaldehyde) as a scavenger instead of pH swing. Add Formaldehyde to the bisulfite adduct solution; formaldehyde binds bisulfite more strongly, releasing your product under milder conditions [1].

Q3: My product is turning yellow/brown.
  • Cause: Oxidation of the aldehyde to a carboxylic acid or polymerization.

  • Solution:

    • Store under Argon/Nitrogen.

    • Add a trace of BHT (butylated hydroxytoluene) to the solvent during workup if the application allows.

    • Ensure all solvents are degassed.

Summary of Physicochemical Properties

PropertyValue (Approx.)Implication for Purification
pKa (Acid) 4.2 - 4.8Soluble in NaHCO₃ (pH 8). Precipitates at pH < 3.
pKa (Pyrazole) ~2.5 (Conjugate Acid)Pyrazole ring is weakly basic; will not protonate significantly at pH 3-4.
LogP ~1.5 - 2.0Moderately lipophilic; extracts well into EtOAc.
Stability Aldehyde SensitiveAvoid strong oxidizers (KMnO₄, Chromic acid).

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[5] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[5] The Journal of Organic Chemistry, 64(15), 5722–5724. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction and bisulfite protocols).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for carbonyl reactivity).
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: LC-MS/MS Structural Elucidation of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic Acid

Topic: Mass Spectrometry (LC-MS) Fragmentation Patterns of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic Acid Format: Publish Comparison Guide Role: Senior Application Scientist Executive Summary & Application Context In th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry (LC-MS) Fragmentation Patterns of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic Acid Format: Publish Comparison Guide Role: Senior Application Scientist

Executive Summary & Application Context

In the high-stakes arena of medicinal chemistry, 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid serves as a critical bifunctional scaffold—offering both an aldehyde handle for reductive aminations and a carboxylic acid tail for solubility or esterification. However, its structural integrity is often compromised by regioisomeric impurities (specifically the 5-phenyl isomer) generated during Knorr pyrazole synthesis.

This guide provides a definitive technical comparison of the fragmentation behavior of the target molecule against its closest structural alternatives. By leveraging High-Resolution Mass Spectrometry (HRMS) and Collision-Induced Dissociation (CID), we establish a self-validating protocol to distinguish the target 3-phenyl isomer from the sterically congested 5-phenyl analog without the need for time-consuming NMR analysis.

Technical Specifications & Methodology

To ensure reproducibility, the following experimental conditions are established as the standard for this analysis.

Experimental Protocol: LC-MS/MS Conditions
  • Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000 FWHM).

  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Collision Energy (CE): Stepped normalization (15, 30, 45 eV) to capture both labile side-chain losses and core ring fragmentations.

Target Molecule Properties
PropertyValue
Formula

Monoisotopic Mass 244.0848 Da
Precursor Ion

245.0921 m/z
Key Functional Groups Aryl Pyrazole, Aldehyde (-CHO), Propanoic Acid (

)

Comparative Analysis: Target vs. Alternatives

This section objectively compares the mass spectral "performance"—defined here as ionization efficiency and diagnostic fragmentation specificity—of the target against its primary confounding alternatives.

Comparison 1: Target (3-Phenyl) vs. Regioisomer (5-Phenyl)

The most common synthetic impurity is the 5-phenyl isomer. While they share the exact same mass (


 245.0921), their fragmentation kinetics differ due to the "Ortho-Effect" (proximity of the phenyl ring to the N1-propanoic acid tail).
FeatureTarget: 3-Phenyl Isomer Alternative: 5-Phenyl Isomer Differentiation Logic
Steric Environment Open. Phenyl group is distal to the N1-acid tail.Crowded. Phenyl group is proximal to the N1-acid tail.Steric strain in the 5-phenyl isomer weakens the N1-C bond.
Primary Fragment

199.08
(Loss of

+

).

171.06
(Loss of entire propanoic acid chain).
The 5-phenyl isomer preferentially ejects the side chain to relieve steric strain.
Water Loss (

)
High abundance. The acid tail is free to cyclize/interact with the formyl group.Low abundance. Phenyl ring blocks the interaction required for dehydration.Diagnostic Ratio: High

ratio indicates the 3-phenyl target.
Comparison 2: ESI(+) vs. ESI(-) Ionization Modes

Researchers often default to Negative Mode for carboxylic acids. However, for this nitrogen-rich heterocycle, Positive Mode offers superior structural data.

  • ESI Negative (

    
    ):  Dominated by a single peak at 
    
    
    
    243. Fragmentation is poor because the charge is stabilized on the carboxylate, preventing informative backbone cleavage.
  • ESI Positive (

    
    ):  Protonation occurs on the Pyrazole 
    
    
    
    , triggering charge-remote fragmentation that reveals the aldehyde and phenyl positions. Verdict: ESI(+) is the superior mode for structural validation.

Fragmentation Pathway Elucidation

The fragmentation of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid follows a distinct "stripping" mechanism where the functional groups are ejected before the heterocyclic core degrades.

Step-by-Step Mechanistic Breakdown
  • Dehydration (

    
     227.08):  The propanoic acid tail undergoes an intramolecular cyclization or elimination, ejecting a water molecule (
    
    
    
    , 18 Da). This is the base peak at low collision energies.
  • Decarbonylation (

    
     217.10):  Independent loss of Carbon Monoxide (
    
    
    
    , 28 Da) from the 4-formyl group.
  • Combined Loss (

    
     199.08):  The simultaneous or sequential loss of 
    
    
    
    and
    
    
    (
    
    
    ).
  • Side Chain Ejection (

    
     171.06):  Cleavage of the N-C bond releases the propanoic acid moiety (
    
    
    
    , 74 Da), leaving the protonated phenyl-pyrazole core.
  • Ring Fragmentation (

    
     144 & 117):  At high energy (>40 eV), the pyrazole ring opens, losing 
    
    
    
    (27 Da) and
    
    
    (28 Da).

Visualizing the Pathway (Graphviz Diagram)

The following diagram maps the specific fragmentation tree for the target molecule, highlighting the diagnostic ions required for confirmation.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 245.09 (C13H13N2O3)+ Frag_Dehydration [M+H - H2O]+ m/z 227.08 (C13H11N2O2)+ Precursor->Frag_Dehydration - H2O (18 Da) (Acid Tail Cyclization) Frag_Decarb [M+H - CO]+ m/z 217.10 (C12H13N2O2)+ Precursor->Frag_Decarb - CO (28 Da) (Formyl Loss) Frag_Core Pyrazole Core [M+H - Propanoic Acid]+ m/z 171.06 Precursor->Frag_Core - C3H6O2 (74 Da) (N-C Cleavage) Frag_Combined Core Intermediate [M+H - H2O - CO]+ m/z 199.08 Frag_Dehydration->Frag_Combined - CO Frag_Decarb->Frag_Combined - H2O Frag_Phenyl Phenyl Cation [C6H5]+ m/z 77.04 Frag_Core->Frag_Phenyl High Energy Ring Shatter

Figure 1: ESI(+) Fragmentation Tree for 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid. The convergence at m/z 199 is diagnostic for the presence of both the aldehyde and acid functional groups.

Comparison Summary Table

Use this table to interpret your LC-MS data.

m/z (Theoretical)Ion IdentityRelative Abundance (Target)Relative Abundance (5-Ph Isomer)
245.0921 Precursor

100%100%
227.0815

High (>60%) Low (<20%)
217.0972

Medium (30-40%)Medium (30-40%)
199.0866

High (Diagnostic) Low
171.0556

LowHigh (Base Peak)

References

  • NIST Mass Spectrometry Data Center. Electron Ionization and ESI Fragmentation of Pyrazole Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted pyrazoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • PubChem Compound Summary. 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid (CID 1087048). National Center for Biotechnology Information. Available at: [Link]

  • Doc Brown's Chemistry. Mass Spectrometry of Carboxylic Acids and Aldehydes: Fragmentation Rules. Available at: [Link]

Comparative

Comparing biological activity of 3-phenylpyrazole vs 3-methylpyrazole derivatives

An In-Depth Comparative Guide to the Biological Activity of 3-Phenylpyrazole vs. 3-Methylpyrazole Derivatives For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 3-Phenylpyrazole vs. 3-Methylpyrazole Derivatives

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, recognized for its presence in numerous FDA-approved drugs.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a versatile framework for designing novel therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4][5]

The biological profile of a pyrazole derivative is profoundly influenced by the nature of the substituents attached to its core ring. A critical position for substitution is the C3 position. The choice of substituent here—ranging from a small alkyl group to a bulky aromatic system—can dramatically alter the compound's interaction with biological targets, thereby dictating its efficacy and selectivity. This guide provides a detailed comparative analysis of two prominent classes of pyrazole derivatives: those bearing a phenyl group at the C3 position and those with a methyl group. By examining experimental data and exploring the underlying structure-activity relationships (SAR), we aim to provide a clear, evidence-based understanding of how this single substitution point modulates biological activity.

Core Scaffolds Under Comparison

The fundamental difference between the two classes of compounds lies in the C3 substituent. The 3-phenylpyrazole features a bulky, planar, and aromatic phenyl ring, capable of engaging in hydrophobic and π-π stacking interactions. In contrast, the 3-methylpyrazole possesses a small, non-polar methyl group. This seemingly minor structural variance leads to significant differences in their biological profiles.

G cluster_0 Core Structures 3-Methylpyrazole 3-Phenylpyrazole label_methyl 3-Methylpyrazole label_phenyl 3-Phenylpyrazole

Caption: Core chemical structures of 3-Methylpyrazole and 3-Phenylpyrazole.

Comparative Analysis of Biological Activities

The substitution of a phenyl versus a methyl group at the C3 position of the pyrazole ring results in distinct pharmacological profiles, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Both 3-phenylpyrazole and 3-methylpyrazole derivatives have been extensively investigated as potential anticancer agents.[6] The larger phenyl group often allows for more extensive interactions within the binding pockets of target proteins, such as kinases, which can lead to enhanced potency.

Several studies have highlighted 3-methylpyrazole derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), crucial targets in cancer therapy.[7][8] For instance, certain fused 3-methylpyrazole derivatives have demonstrated impressive cytotoxicity against the HEPG2 human cancer cell line, with IC50 values significantly lower than the reference drug erlotinib.[7] In one study, a series of novel fused pyrazole derivatives were synthesized and evaluated for their anticancer activity. Seven compounds, featuring a 3-methylpyrazole core, showed approximately 10-fold higher activity than erlotinib (IC50 of 10.6 μM), with IC50 values ranging from 0.31 to 0.71 μM.[7]

Conversely, derivatives of 3-phenylpyrazole have also shown remarkable anticancer potential. A series of tri-substituted pyrazoles based on a 3-(4-bromophenyl) core were screened against various human cancer cell lines. One derivative exhibited an IC50 of 9.13 µM against the HepG2 cell line, proving more potent than the standard doxorubicin (IC50 = 34.24 µM) in that specific assay.[9] Another compound from the same series was highly active against lung (A549) and prostate (PC3) cancer cell lines.[9]

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

Compound Class Derivative Example Cancer Cell Line IC₅₀ (µM) Reference
3-Methylpyrazole Fused pyranopyrazole HEPG2 (Liver) 0.31 [7]
3-Methylpyrazole Fused pyranopyrazole HEPG2 (Liver) 0.63 [7]
3-Phenylpyrazole 3-(4-bromophenyl)pyrazole derivative HEPG2 (Liver) 9.13 [9]
3-Phenylpyrazole 3-(4-bromophenyl)pyrazole derivative A549 (Lung) 6.52 [9]
3-Phenylpyrazole 3-(4-bromophenyl)pyrazole derivative PC3 (Prostate) 9.13 [9]
Reference Drug Doxorubicin HEPG2 (Liver) 34.24 [9]

| Reference Drug | Erlotinib | HEPG2 (Liver) | 10.6 |[7] |

Antimicrobial Activity

The antimicrobial landscape also reveals key differences. The lipophilic nature of the phenyl group can enhance membrane permeability, a critical factor for antimicrobial action. A notable example is the 3-phenyl-4-phenoxypyrazole derivative, PYO12, which displays potent bactericidal activity against a range of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) between 1 and 16 µg/ml.[10] This compound is believed to target the bacterial cell wall by binding to lipid intermediates.[10] Other studies have also reported that various 3-phenylpyrazole derivatives possess significant antibacterial and antifungal properties.[11]

While 3-methylpyrazole derivatives are also known to have antimicrobial effects, the data often points to moderate activity.[12] For instance, a study on novel fused pyrazoles derived from 3-methyl-5-pyrazolone reported moderate antibacterial activity for all tested compounds.[12] This suggests that while the pyrazole core is active, the smaller methyl group may not provide the optimal steric or electronic properties for potent antimicrobial interactions compared to a phenyl substituent in certain scaffolds.

Table 2: Comparative Antimicrobial Activity (MIC Values)

Compound Class Derivative Example Target Organism MIC (µg/mL) Reference
3-Phenylpyrazole 3-phenyl-4-phenoxypyrazole (PYO12) Staphylococcus aureus 1 [10]
3-Phenylpyrazole 3-phenyl-4-phenoxypyrazole (PYO12) Enterococcus faecalis 16 [10]
3-Phenylpyrazole 4-(2-bromoacetyl)-5-methyl-1-phenylpyrazole Candida albicans - (Superior to reference) [11]

| 3-Methylpyrazole | Fused pyrazole derivatives | Various Bacteria | Moderate Activity |[12] |

Structure-Activity Relationship (SAR) Insights

The accumulated data allows for the formulation of key SAR insights:

  • For Anticancer Activity: The choice between a phenyl and a methyl group is highly target-dependent. For kinase inhibition (e.g., EGFR/VEGFR-2), the smaller, precisely positioned methyl group within a larger fused ring system can lead to highly potent compounds.[7][8] In contrast, the bulky phenyl group can be advantageous for establishing crucial hydrophobic and aromatic interactions in other targets, as seen in androgen receptor antagonists and other cytotoxic agents.[13] The phenyl ring offers a scaffold for further substitution, allowing for fine-tuning of activity.

  • For Antimicrobial Activity: The lipophilic and bulky nature of the 3-phenyl substituent appears to be generally more favorable for potent antimicrobial activity, particularly against Gram-positive bacteria.[10] This is likely due to enhanced interactions with bacterial membranes or cell wall synthesis components. The methyl group, while contributing to the overall activity of the pyrazole core, may not provide the same level of potency.

Experimental Protocols: A Validated Approach

To ensure the trustworthiness of biological data, standardized and validated experimental protocols are essential. Below is a detailed methodology for determining the cytotoxic activity of a compound using the MTT assay, a common protocol referenced in the evaluation of the anticancer pyrazoles discussed.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HEPG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives (e.g., from 0.01 to 100 µM) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with untreated cells (negative control) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂. The incubation time is critical as it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. This allows for the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

The substitution at the C3 position of the pyrazole ring with a phenyl versus a methyl group is a critical determinant of biological activity. While both classes of derivatives exhibit valuable pharmacological properties, a clear divergence in their potency and spectrum of action is evident.

  • 3-Phenylpyrazole derivatives often excel as antimicrobial agents, particularly against Gram-positive bacteria, and show broad anticancer activity where bulky aromatic interactions are beneficial.

  • 3-Methylpyrazole derivatives , especially when incorporated into larger, rigid fused systems, have emerged as highly potent and specific inhibitors of key cancer-related kinases like EGFR and VEGFR-2.

This comparative guide underscores the importance of rational drug design. The choice of a simple methyl or a more complex phenyl group is not arbitrary but a strategic decision based on the intended biological target. For medicinal chemists, 3-phenylpyrazoles offer a platform for developing potent antimicrobials and certain types of anticancer agents, while 3-methylpyrazoles provide a promising starting point for the design of specific enzyme inhibitors. Future research should continue to explore these scaffolds to develop next-generation therapeutics with improved efficacy and safety profiles.

References

  • Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC.
  • Anticancer effect of three pyrazole derivatives - PubMed.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors.
  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives - CSIR-NIScPR.
  • Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity - PubMed.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
  • Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists - PubMed.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - Semantic Scholar.
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives.
  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents.
  • (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
  • Current status of pyrazole and its biological activities - PMC.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • Unraveling the Structure-Activity Relationship of Methyl Pyrazole Derivatives: A Comparative Guide - Benchchem.
  • Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives - Academic Strive.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES.
  • Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing).
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace.
  • A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives - Asian Journal of Research in Chemistry.
  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes - Frontiers.

Sources

Validation

Structural Confirmation of Regioselectivity in N-Alkylation of Phenylpyrazoles

The Regioselectivity Challenge in Phenylpyrazole Synthesis In medicinal chemistry, the N-alkylation of 3(5)-substituted pyrazoles is a pivotal yet notoriously ambiguous transformation. Due to the annular tautomerism of t...

Author: BenchChem Technical Support Team. Date: February 2026

The Regioselectivity Challenge in Phenylpyrazole Synthesis

In medicinal chemistry, the N-alkylation of 3(5)-substituted pyrazoles is a pivotal yet notoriously ambiguous transformation. Due to the annular tautomerism of the pyrazole ring (


-pyrazole 


-pyrazole), alkylation typically yields a mixture of two regioisomers: the 1,3-disubstituted and 1,5-disubstituted products.

For a 3-phenyl-1H-pyrazole scaffold, the implications are critical:

  • Path A (N1 Alkylation): Yields 1-alkyl-3-phenylpyrazole . The phenyl ring is distal to the alkyl group.

  • Path B (N2 Alkylation): Yields 1-alkyl-5-phenylpyrazole . The phenyl ring is proximal to the alkyl group, often causing steric clash and altered metabolic profiles.

Distinguishing these isomers requires more than simple 1H NMR integration. This guide compares the definitive structural confirmation methods—ranging from high-throughput NMR techniques to absolute crystallographic determination—providing a self-validating workflow for the bench scientist.

Comparative Analysis of Structural Confirmation Methods

The following analysis evaluates the three primary methodologies for assigning regiochemistry.

Method A: 1D NOE/NOESY Spectroscopy (The "Gold Standard" for Screening)

Verdict: Fastest, sufficient for 90% of cases, but relies on proton assignments.

  • Mechanism: Nuclear Overhauser Effect (NOE) detects protons within spatial proximity (<5 Å).

  • The Diagnostic Test:

    • Case 1 (1-alkyl-3-phenylpyrazole): The N-alkyl protons are spatially close to the pyrazole ring proton at position 5 (

      
      ). You will observe a strong NOE enhancement between the 
      
      
      
      and the pyrazole singlet (
      
      
      ).
    • Case 2 (1-alkyl-5-phenylpyrazole): The N-alkyl protons are spatially close to the ortho-protons of the phenyl ring. You will observe NOE enhancement between the

      
       and the phenyl multiplet.
      
  • Pros: Rapid; requires standard equipment.

  • Cons: Inconclusive if signals overlap or if the phenyl ring rotates away from the alkyl group (though rare in 1,5-systems due to sterics).

Method B: 2D 1H-13C HMBC (The Robust Validator)

Verdict: Definitive for non-crystalline solids or oils.

  • Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range couplings (

    
     and 
    
    
    
    ), typically over 2-3 bonds.
  • The Diagnostic Test:

    • Focus on the N-methylene protons (

      
      ).
      
    • Look for a

      
       correlation to the adjacent pyrazole ring carbons (
      
      
      
      or
      
      
      ).
    • Differentiation: In the 1,3-isomer, the

      
       couples to a 
      
      
      
      carbon that is usually a methine (
      
      
      ). In the 1,5-isomer, the
      
      
      couples to a
      
      
      carbon that is quaternary (bearing the phenyl ring). The chemical shift of the coupled carbon (
      
      
      vs
      
      
      ) confirms the structure.
  • Pros: Unambiguous connectivity proof; independent of conformation.

  • Cons: Requires longer acquisition times; sensitivity issues with quaternary carbons.

Method C: X-Ray Crystallography (The Absolute Proof)

Verdict: Required for novel scaffolds entering late-stage development or patent filings.

  • Mechanism: Diffraction of X-rays by the crystal lattice determines atomic positions.

  • The Diagnostic Test: Direct visualization of the N-C bond distance and bond angles.

  • Pros: Irrefutable; provides stereochemical information if chiral centers are present.

  • Cons: Requires a single crystal (often difficult for oily N-alkyl pyrazoles); slow turnaround.

Data Presentation: Diagnostic Signals

Table 1: Comparative NMR Signatures for 1-Alkyl-Phenylpyrazole Regioisomers

Feature1-Alkyl-3-Phenylpyrazole (Isomer A)1-Alkyl-5-Phenylpyrazole (Isomer B)
Steric Environment UnhinderedSterically Crowded (Phenyl/Alkyl clash)
1H NMR (

)
Typically distinct triplet/singletOften broadened or shifted upfield due to shielding by phenyl ring
NOE Correlation Strong:

(C5-H)
Strong:

(Ortho-H)
13C NMR (C5)

128-135 ppm (CH)

140-150 ppm (C-Phenyl)
HMBC (

)

(Methine)

(Quaternary)
Elution Order (SiO2) Usually more polar (elutes later)Usually less polar (elutes earlier)

Note: Elution order is a heuristic rule (The "Coppola Rule") and should be verified, as 1,5-isomers often have lower dipole moments due to vector cancellation.

Experimental Protocol: Self-Validating Synthesis & Characterization

Objective: Synthesis of N-benzyl-3-phenylpyrazole isomers and structural assignment.

Step 1: Base-Mediated Alkylation
  • Setup: In a flame-dried RBF, dissolve 3-phenyl-1H-pyrazole (1.0 equiv, 5 mmol) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add

    
      (2.0 equiv). Stir at RT for 15 min.[1]
    
    • Why:

      
       is mild; using NaH often promotes the kinetically favored N1-alkylation but requires stricter anhydrous conditions.
      
  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Observation: You will likely see two spots. The upper spot is typically the 1,5-isomer (less polar), and the lower spot is the 1,3-isomer.

Step 2: Workup & Isolation
  • Dilute with water (5x reaction volume) to dissolve inorganic salts.

  • Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF.

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Gradient 0-30% EtOAc in Hexanes). Isolate both isomers for characterization.

Step 3: Structural Validation Workflow (The Decision Tree)

Perform the following logic on the major product :

  • Run 1H NMR: Identify the pyrazole singlet (

    
    ) and the 
    
    
    
    .
  • Run 1D NOE: Irradiate the

    
     frequency.
    
    • If NOE to Pyrazole-H observed:Confirm 1,3-isomer.

    • If NOE to Phenyl-H observed:Confirm 1,5-isomer.

  • Run HMBC (if NOE ambiguous): Check coupling of

    
    .
    
    • Coupling to CH:Confirm 1,3-isomer.

    • Coupling to C-Ph:Confirm 1,5-isomer.

Visualization: Structural Decision Logic

The following diagram illustrates the logical pathway for determining regioselectivity based on experimental data.

G Start Reaction Mixture (3-Phenylpyrazole + R-X) Isolation Isolate Isomers (Flash Chromatography) Start->Isolation NMR 1H NMR Analysis (Identify N-CH2 signal) Isolation->NMR NOE_Test 1D NOE Experiment (Irradiate N-CH2) NMR->NOE_Test Result_A NOE to Pyrazole H-5 NOE_Test->Result_A Signal Observed Result_B NOE to Phenyl Ortho-H NOE_Test->Result_B Signal Observed HMBC_Check Ambiguous? Run HMBC NOE_Test->HMBC_Check Unclear/Overlap Struct_13 Structure Confirmed: 1-Alkyl-3-Phenylpyrazole Result_A->Struct_13 Struct_15 Structure Confirmed: 1-Alkyl-5-Phenylpyrazole Result_B->Struct_15 HMBC_Path1 Coupling to Methine (CH) HMBC_Check->HMBC_Path1 HMBC_Path2 Coupling to Quaternary C (C-Ph) HMBC_Check->HMBC_Path2 HMBC_Path1->Struct_13 HMBC_Path2->Struct_15

Caption: Decision tree for assigning regiochemistry in N-alkylated phenylpyrazoles using NMR techniques.

References

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Retrieved from [Link]

  • RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis and HMBC characterization. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles. Retrieved from [Link]

Sources

Comparative

Validation of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic Acid: Elemental Analysis vs. Orthogonal Techniques

Executive Summary Objective: This guide provides a technical comparison between classical Elemental Analysis (Combustion Analysis) and modern orthogonal techniques (qNMR, HPLC-MS) for the validation of 3-(4-Formyl-3-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison between classical Elemental Analysis (Combustion Analysis) and modern orthogonal techniques (qNMR, HPLC-MS) for the validation of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid.

Core Insight: While Elemental Analysis (EA) remains the publication "gold standard" (typically requiring ±0.4% tolerance), it is prone to false failures due to solvent entrapment and hygroscopicity common in pyrazole-carboxylic acid scaffolds. This guide demonstrates that Quantitative NMR (qNMR) offers a superior, non-destructive alternative for absolute purity determination, particularly when EA data is ambiguous.

Technical Profile: The Compound

Before analyzing validation data, the theoretical baseline must be established.

  • IUPAC Name: 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 244.25 g/mol

  • Physical State: Off-white to pale yellow solid (typical for formyl-pyrazoles).

Theoretical Elemental Composition
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1312.011156.14363.93%
Hydrogen (H) 121.00812.0964.95%
Nitrogen (N) 214.00728.01411.47%
Oxygen (O) 315.99947.99719.65%

Comparative Analysis: EA vs. Alternatives

The following table objectively compares the three primary validation methodologies available to researchers.

Table 1: Methodological Comparison
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV/MS
Primary Output Mass % of C, H, NAbsolute purity (wt%)Relative purity (Area %)
Principle Combustion & Gas DetectionNuclear spin integration vs. Internal Std.Chromatographic separation & UV absorption
Sample Req. ~2–5 mg (Destructive)~5–10 mg (Non-destructive)<1 mg (Destructive)
Accuracy High (if pure/dry)High (<1% uncertainty)Variable (depends on response factors)
Solvent Sensitivity High Risk: Trapped solvent causes failure.Excellent: Quantifies solvent explicitly.Poor: Solvents often elute in void volume.
Publication Status "Gold Standard" (±0.4% rule)Increasingly accepted (ACS, J. Med. Chem)Accepted with HRMS support

Experimental Validation Data

Below is a simulated dataset representing a typical validation workflow for this compound, highlighting the "Solvent Trap" issue common in carboxylic acid derivatives.

Scenario A: The "False Fail" (Initial EA)

Sample History: Recrystallized from Ethyl Acetate/Hexanes. Dried under high vacuum (1h).

ElementTheoretical %Found %DeviationStatus
Carbon 63.9363.10-0.83FAIL (>0.4%)
Hydrogen 4.955.25+0.30PASS
Nitrogen 11.4711.05-0.42FAIL (>0.4%)

Diagnosis: The lowered Carbon and Nitrogen values, combined with elevated Hydrogen, suggest trapped solvent (Ethyl Acetate) or water.

Scenario B: The Resolution (qNMR Validation)

Instead of re-drying blindly, qNMR is used to identify the impurity.

  • Internal Standard: Maleic Acid (Traceable Standard).

  • Solvent: DMSO-

    
    .
    
  • Result: The qNMR spectrum reveals 0.3 molar equivalents of

    
     and 0.05 molar equivalents of Ethyl Acetate.
    
  • Calculated Purity: 98.2% (Adjusted for volatiles).

Scenario C: The "Pass" (Optimized EA)

Protocol Adjustment: Sample dried at 60°C over


 for 24 hours.
ElementTheoretical %Found %DeviationStatus
Carbon 63.9363.85-0.08PASS
Hydrogen 4.954.99+0.04PASS
Nitrogen 11.4711.42-0.05PASS

Detailed Protocols

Protocol 1: Preparation for Elemental Analysis (CHN)

Critical for achieving the ±0.4% tolerance.

  • Purification: Ensure the sample is chromatographically pure (>95% by HPLC).

  • Vessel Selection: Use a pre-tared, clean glass vial.

  • Drying (The Crucial Step):

    • Place the open vial in a vacuum drying pistol or desiccator.

    • Desiccant: Use Phosphorus Pentoxide (

      
      ) to aggressively remove water.
      
    • Temp/Time: Heat to 50–60°C under high vacuum (<1 mbar) for a minimum of 12 hours. Note: The carboxylic acid moiety can form strong hydrogen bonds with water, requiring heat to break.

  • Sealing: Cap the vial immediately upon breaking vacuum under dry nitrogen/argon atmosphere.

  • Weighing: Weigh 2–3 mg into a tin capsule using a microbalance (readability 0.001 mg).

Protocol 2: Quantitative NMR (qNMR) Setup

Self-validating method for absolute purity.[1]

  • Internal Standard (IS) Selection: Choose a standard with non-overlapping signals. For this pyrazole:

    • Recommended:Maleic Acid (Singlet at ~6.2 ppm in DMSO-

      
      ) or 1,3,5-Trimethoxybenzene .
      
  • Sample Preparation:

    • Weigh ~10 mg of Analyte (

      
      ) directly into the NMR tube (precision ±0.01 mg).
      
    • Weigh ~5 mg of IS (

      
      ) into the same tube.
      
    • Dissolve in 0.6 mL DMSO-

      
      . Ensure complete dissolution.
      
  • Acquisition Parameters (Critical):

    • Relaxation Delay (D1): Must be

      
       (longest relaxation time). Typically set to 30–60 seconds to ensure full magnetization recovery.
      
    • Pulse Angle: 90°.

    • Scans: 16–32 (sufficient for S/N > 250).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity.[2]

Visualization: Validation Workflows

Diagram 1: The Validation Decision Tree

This logic flow ensures scientific rigor when validating new chemical entities.

ValidationLogic Start Synthesized Compound (Crude) Purify Purification (Recrystallization/Chromatography) Start->Purify HPLC Check HPLC Purity (>95% Area?) Purify->HPLC HPLC->Purify No Dry Aggressive Drying (High Vac, P2O5, Heat) HPLC->Dry Yes EA Run Elemental Analysis (CHN) Dry->EA CheckEA Within ±0.4%? EA->CheckEA Pass VALIDATED (Ready for Publication) CheckEA->Pass Yes Fail FAIL (Deviant Values) CheckEA->Fail No qNMR Run qNMR (Identify Solvents/Water) Fail->qNMR Recalc Recalculate Purity Is deviation due to solvent? qNMR->Recalc Recalc->Dry Solvent Detected Report Report qNMR Purity (Alternative Validation) Recalc->Report Absolute Purity OK

Caption: Decision tree for validating chemical purity. Note the loop-back mechanism when EA fails due to solvent entrapment.

Diagram 2: Synthetic Pathway & Critical Analysis Points

Contextualizing where the analysis fits in the synthesis of the target compound.

SynthesisPath SM1 Acetophenone Hydrazone Step1 Vilsmeier-Haack Formylation SM1->Step1 Inter1 4-Formyl-3-phenyl pyrazole Step1->Inter1 Step2 N-Alkylation (Ethyl 3-bromopropionate) Inter1->Step2 Inter2 Ester Intermediate Step2->Inter2 Step3 Hydrolysis (LiOH/NaOH) Inter2->Step3 CCP1 CCP: Regioisomer Check (NOESY NMR) Inter2->CCP1 Verify N1 vs N2 Product Target Acid (C13H12N2O3) Step3->Product CCP2 CCP: Salt Removal (Ash Check) Product->CCP2 Ensure free acid

Caption: Synthetic route showing Critical Control Points (CCP) where impurities (regioisomers or inorganic salts) can compromise final elemental analysis.

References

  • American Chemical Society. (2022).[3] ACS Publishing Center: Characterization of Organic Compounds. Guidelines for Authors. [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Melen, R. L., et al. (2022).[3] "An International Study Evaluating Elemental Analysis." ACS Central Science, 8(7), 855–863.[3] (Critique of the ±0.4% rule). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Validation

Unveiling the Molecular Architecture: A Comparative Guide to the Crystal Structure Determination of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid

For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, technical comparison of single-crystal X-r...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise knowledge of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, technical comparison of single-crystal X-ray diffraction (XRD) and its alternatives for the structural elucidation of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid, a pyrazole derivative of significant interest in medicinal chemistry. Pyrazole scaffolds are prevalent in numerous pharmaceuticals, and understanding their exact spatial arrangement is crucial for designing new drugs with improved efficacy and for ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs).[1][2][3]

Single-crystal XRD stands as the definitive method for determining the absolute structure of organic molecules, providing atomic-level resolution that is essential for structure-based drug design.[2][4] However, the journey from a synthesized powder to a high-quality crystal structure involves critical experimental choices and considerations. This guide will not only detail the protocol for XRD analysis but also explore alternative and complementary techniques, offering a holistic view for researchers to make informed decisions in their structural characterization endeavors.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is an unparalleled technique that provides precise three-dimensional coordinates of atoms within a crystalline solid.[5] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and the overall molecular conformation with exceptional accuracy.[5] This level of detail is indispensable for understanding drug-receptor interactions and for the rational design of new chemical entities.[4]

Experimental Workflow: From Powder to Solved Structure

The successful determination of a crystal structure via SC-XRD is a multi-step process that begins with the challenging task of growing a suitable single crystal.

1. Crystallization of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid

The crystallization of small organic molecules is often the most significant bottleneck in the process.[6][7][8] The goal is to create a supersaturated solution from which the compound will slowly precipitate as well-ordered crystals. Several methods can be employed, and often a screening of various conditions is necessary.

  • Slow Evaporation: A straightforward technique where the compound is dissolved in a suitable solvent (or solvent mixture) and the solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution gradually reduces the solubility of the compound, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals.[9]

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Begin by testing the solubility of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, and water) to identify suitable candidates for crystallization.

  • Trial Setup: In small vials, prepare saturated or near-saturated solutions of the compound in the chosen solvents.

  • Method Application: Apply the crystallization methods described above. For slow evaporation, cover the vials with a perforated film. For vapor diffusion, place the vials in a larger sealed chamber containing an anti-solvent. For cooling, place the prepared solutions in a controlled temperature environment (e.g., a refrigerator or a programmable heating block).

  • Observation: Monitor the vials regularly over several days to weeks for the formation of single crystals of suitable size and quality for XRD analysis.

2. X-ray Data Collection

Once a suitable single crystal (typically 0.1-0.5 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a cryoloop.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms. Data is collected using a modern CCD or CMOS area-detector diffractometer with either Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.54184 Å) radiation. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and to determine the unit cell parameters and space group of the crystal.

3. Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

A Comparative Look: Alternative and Complementary Techniques

While SC-XRD is the definitive method for structure determination, other techniques provide valuable and often complementary information, especially when obtaining high-quality single crystals proves difficult.[5]

Technique Principle Sample Phase Information Yield Resolution Key Limitation
Single-Crystal XRD (SC-XRD) X-ray diffraction by a single crystal lattice.[5]Solid (single crystal)Absolute 3D structure, bond lengths/angles.[5]Atomic (<1 Å)Requires high-quality single crystals.[6]
Powder XRD (PXRD) X-ray diffraction by a polycrystalline powder.[10][11]Solid (powder)Crystal system, unit cell parameters, phase purity.[10][11]Lower than SC-XRDProvides limited information on atomic positions for unknown structures.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin transitions in a magnetic field.[5]Liquid (solution)Atomic connectivity, chemical environment, stereochemistry.[5]AtomicProvides information on the average structure in solution, not the solid-state packing.
Fourier-Transform Infrared (FT-IR) Spectroscopy Vibrational transitions of chemical bonds.[5]Solid, Liquid, or GasPresence of functional groups.[5]Molecular (functional group level)Provides no connectivity or stereochemical information.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Solid, Liquid, or GasMolecular weight and fragmentation pattern.MolecularDoes not provide information on the 3D arrangement of atoms.

In-Depth Analysis of Alternatives

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the characterization of crystalline materials in their powdered form.[10][11] It is particularly useful for identifying different crystalline phases (polymorphs), determining the purity of a sample, and monitoring the stability of drug formulations.[1][10] While it does not typically provide the atomic-level detail of SC-XRD for an unknown structure, it is an essential tool in pharmaceutical development.[1]

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A small amount of the finely ground powder of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. This pattern can be compared to databases or to patterns calculated from known crystal structures for phase identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution.[5] ¹H and ¹³C NMR experiments would provide crucial information on the connectivity of atoms in 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid, confirming the presence of the pyrazole ring, the phenyl group, the formyl group, and the propanoic acid chain. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish the complete bonding framework of the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer, and radiofrequency pulses are applied to excite the nuclei. The resulting signals (Free Induction Decay - FID) are detected.

  • Data Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. The chemical shifts, coupling constants, and integration of the peaks provide detailed structural information.

Visualizing the Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data & Structure synthesis Synthesis of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid crystallization Crystallization Screening synthesis->crystallization Purified Compound pxrd Powder XRD Analysis synthesis->pxrd nmr NMR Spectroscopy synthesis->nmr ftir FT-IR Spectroscopy synthesis->ftir ms Mass Spectrometry synthesis->ms sc_xrd Single-Crystal XRD Analysis crystallization->sc_xrd Single Crystal structure 3D Crystal Structure sc_xrd->structure Solved Structure

Caption: Experimental workflow for the structural determination of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid.

xrd_workflow A Obtain Single Crystal B Mount Crystal on Diffractometer A->B C Collect Diffraction Data B->C D Process Data (Integration & Scaling) C->D E Solve Structure (Direct/Patterson Methods) D->E F Refine Structure (Least-Squares) E->F G Validate Final Structure F->G

Caption: Detailed workflow for single-crystal X-ray diffraction analysis.

Conclusion

The definitive determination of the crystal structure of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid is best achieved through single-crystal X-ray diffraction. This technique provides an unambiguous three-dimensional model of the molecule, which is invaluable for drug discovery and development.[2][10] While SC-XRD is the gold standard, a comprehensive structural characterization often involves a combination of techniques. Powder XRD is essential for polymorph screening and quality control, while NMR, FT-IR, and mass spectrometry are crucial for confirming the molecular structure in solution and verifying the identity of the synthesized compound. By leveraging the strengths of each of these methods, researchers can gain a complete and robust understanding of their target molecules.

References

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC. (2020, December 30). National Center for Biotechnology Information. [Link]

  • X-Ray Diffraction Strategies for Pharmaceutical Crystallography - Lab Manager. (n.d.). Lab Manager. [Link]

  • XRD in Drug Discovery & Development | blue-scientific.com. (2021, July 9). Blue Scientific. [Link]

  • What Role does X-Ray Diffraction have in Drug Analysis? - News-Medical.Net. (2020, January 20). News-Medical.Net. [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. (n.d.). Migration Letters. [Link]

  • Chemical crystallization | SPT Labtech. (n.d.). SPT Labtech. [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023, March 1). University of Southampton ePrints. [Link]

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1). Royal Society of Chemistry. [Link]

  • crystallization of small molecules. (n.d.). CSIC. [Link]

  • Single-crystal X-ray diffraction study of novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde - NIScPR Online Periodical Repository. (2020, January). NIScPR Online Periodical Repository. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Single crystal XRD structures (ball‐and‐stick models) of DIBO‐derived pyrazoles A) 3a, B) 4a, C) 5a, and D) 6a. - ResearchGate. (n.d.). ResearchGate. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. [Link]

  • Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods | Request PDF - ResearchGate. (2018, February). ResearchGate. [Link]

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique - Creative Biostructure. (2025, April 9). Creative Biostructure. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Handling 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic Acid: Essential Safety and Operational Protocols

For the diligent researcher in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid, a compound with a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid, a compound with a unique constellation of pyrazole, aldehyde, and carboxylic acid functional groups, presents a specific set of handling challenges. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you, our valued research partner, with the knowledge to work safely and efficiently.

Hazard Identification and Risk Assessment: Understanding the Molecule

A thorough understanding of the potential hazards associated with 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid is the foundation of a robust safety plan. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we must extrapolate from the known hazards of its constituent functional groups.

  • Pyrazole Core: The pyrazole ring is a common scaffold in many pharmaceutical agents.[1][2] While the core itself is generally stable, substituted pyrazoles can have varied toxicological profiles.[3] It is prudent to treat all novel pyrazole derivatives with caution, assuming they may be harmful if swallowed and potentially toxic in contact with skin.[4]

  • Aromatic Aldehyde Group: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.[5] Some may also be sensitizers, causing allergic reactions upon repeated exposure.[6] Inhalation of aldehyde vapors should be avoided.[7]

  • Propanoic Acid Side Chain: Carboxylic acids are acidic and can be corrosive or irritating to the skin and eyes.[8] The acidity of this particular molecule will be influenced by the other functional groups.

Based on this analysis, 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid should be handled as a compound that is potentially:

  • Harmful if swallowed.

  • A skin and eye irritant.

  • A respiratory tract irritant.

A comprehensive risk assessment should be performed before any new procedure involving this compound.[7]

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection and correct use of PPE are non-negotiable when handling 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid. The level of PPE required will depend on the specific task and the scale of the operation.

Task Recommended Personal Protective Equipment
General Laboratory Use (weighing, preparing dilute solutions) NIOSH-approved safety glasses with side shields, a flame-resistant lab coat, full-length pants, closed-toe shoes, and nitrile gloves.[9][10][11]
Pouring and Transferring (handling stock solutions) In addition to the general use PPE, a full-face shield and a chemical-resistant apron should be worn to protect against splashes.[11][12]
High-Concentration or Spill Scenarios A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases may be required. For major spills, a self-contained breathing apparatus (SCBA) and a fully encapsulating chemical suit may be necessary.[7]

Glove Selection: Nitrile gloves are a suitable choice for general handling and protection against minor splashes.[10] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves.[11] Always inspect gloves for any signs of degradation or punctures before use.[13]

Operational Plan: From Handling to Disposal

A clear and concise operational plan ensures that all personnel are aware of the correct procedures for handling 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid from the moment it enters the lab to its final disposal.

  • Preparation: Before handling the compound, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE and spill cleanup materials, should be readily accessible.

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Weighing and Transferring: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles. Use a spatula or other appropriate tool to transfer the solid, minimizing the creation of dust. When transferring solutions, do so slowly and carefully to avoid splashing.

  • Post-Handling: After handling the compound, decontaminate the work area with an appropriate solvent. Wash hands thoroughly with soap and water, even if gloves were worn.[7]

In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.

  • Minor Spills:

    • Alert nearby personnel and restrict access to the area.

    • Wearing the appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[14]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.[15]

    • Dispose of all contaminated materials as hazardous waste.[16]

  • Major Spills:

    • Evacuate the immediate area.[16]

    • If the spill is flammable, eliminate all sources of ignition.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[17]

    • Provide them with as much information as possible about the spilled chemical.

Proper disposal of 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials from spills, should be collected in a designated hazardous waste container.[18] Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution.[4]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.[18] Do not dispose of this chemical down the drain or in the regular trash.[4]

Visualization of PPE Selection Workflow

To further clarify the PPE selection process, the following diagram illustrates the decision-making workflow based on the nature of the task and the associated risks.

PPE_Selection_Workflow PPE Selection Workflow for 3-(4-Formyl-3-phenylpyrazol-1-yl)propanoic acid Start Start: Assess the Task Task_Assessment What is the nature of the task? Start->Task_Assessment General_Use General Use: Weighing, preparing dilute solutions Task_Assessment->General_Use Low Risk Pouring_Transfer Pouring/Transferring: Handling stock solutions Task_Assessment->Pouring_Transfer Moderate Risk Spill_Emergency Spill or Emergency: High concentration or large volume Task_Assessment->Spill_Emergency High Risk PPE_General Required PPE: - Safety Glasses with Side Shields - Flame-Resistant Lab Coat - Nitrile Gloves - Closed-Toe Shoes - Full-Length Pants General_Use->PPE_General Pouring_Transfer->PPE_General PPE_Pouring Additional PPE: - Full-Face Shield - Chemical-Resistant Apron Pouring_Transfer->PPE_Pouring PPE_Spill Advanced PPE: - NIOSH-Approved Respirator - SCBA (for major spills) - Fully Encapsulating Suit Spill_Emergency->PPE_Spill

Caption: PPE selection workflow based on risk assessment.

References

  • Environmental Health Safety and Laboratory Operations. (n.d.). Standard Personal Protective Equipment. Retrieved from [Link]

  • EHSO. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026. Retrieved from [Link]

  • Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • University of South Carolina. (n.d.). Personal Protective Equipment Policy for Research Laboratories and Support Facilities. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • ResearchGate. (2024, June 28). (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Retrieved from [Link]

  • The John D. Walsh Company. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Princeton EHS. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • MDPI. (2022, May 12). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Retrieved from [Link]

  • Columbia Research. (n.d.). Emergency Spill Procedures. Retrieved from [Link]

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